3-(2-Fluorophenyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLPOEHMACVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-(2-Fluorophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (S)-3-(2-Fluorophenyl)morpholine (CAS Number: 1212960-31-0), a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core chemical principles, synthetic methodologies, and the strategic importance of this molecule as a key building block in the creation of advanced therapeutic agents.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its saturated heterocyclic structure, containing both an ether and a secondary amine functional group, offers a unique combination of features. The ether moiety can act as a hydrogen bond acceptor, while the basic nitrogen atom provides a handle for salt formation, enhancing aqueous solubility and oral bioavailability. Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved in vivo profile of drug molecules.
(S)-3-(2-Fluorophenyl)morpholine represents a sophisticated iteration of this valuable scaffold. The introduction of a chiral center at the 3-position and a 2-fluorophenyl substituent opens avenues for stereospecific interactions with biological targets and fine-tuning of electronic and lipophilic properties. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic properties, capable of modulating pKa, improving metabolic stability by blocking potential sites of oxidation, and engaging in specific fluorine-protein interactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of (S)-3-(2-Fluorophenyl)morpholine is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1212960-31-0 | Internal Data |
| Molecular Formula | C₁₀H₁₂FNO | Internal Data |
| Molecular Weight | 181.21 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | Inferred from common synthetic procedures |
| Optical Rotation | Specific rotation value not publicly available, but the (S)-configuration is defined. |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons of the 2-fluorophenyl group, likely in the range of 7.0-7.5 ppm. The protons on the morpholine ring would appear as a series of multiplets in the upfield region, typically between 3.0 and 4.5 ppm. The proton at the chiral center (C3) would likely be a multiplet due to coupling with adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the ten carbon atoms. The aromatic carbons would resonate in the downfield region (115-165 ppm), with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the morpholine ring would appear in the range of 45-75 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z = 181.21 or 182.22, respectively).
Synthesis of (S)-3-(2-Fluorophenyl)morpholine: A Proposed Enantioselective Route
While multiple strategies exist for the synthesis of chiral morpholines, a robust and widely applicable approach involves the cyclization of a chiral 1,2-amino alcohol. The following proposed synthetic protocol is based on established methodologies for the preparation of analogous 3-aryl-morpholines and represents a logical and scientifically sound pathway to obtain the target compound in high enantiopurity.
Conceptual Synthetic Workflow:
Sources
3-(2-Fluorophenyl)morpholine: A Strategic Scaffold in Drug Discovery
This guide serves as a technical blueprint for leveraging 3-(2-Fluorophenyl)morpholine as a high-value scaffold in medicinal chemistry. Unlike a standard reagent review, this document focuses on the strategic application of this moiety to solve specific drug discovery challenges—namely, metabolic stability, conformational locking, and chiral recognition in CNS targets.
Executive Summary
3-(2-Fluorophenyl)morpholine is a privileged heterocyclic scaffold, primarily utilized in the design of Neurokinin-1 (NK1) receptor antagonists and monoamine reuptake inhibitors. It represents a critical structural evolution from the 3-phenylmorpholine core (found in Phenmetrazine) and the 3-(4-fluorophenyl)morpholine core (found in Aprepitant).
The introduction of the ortho-fluorine atom is not merely a bioisosteric replacement; it serves three distinct mechanistic functions:
-
Metabolic Blockade: Protects the oxidation-prone ortho-position on the phenyl ring.
-
Conformational Restriction: Induces a specific dihedral angle between the morpholine and phenyl rings via steric and electrostatic repulsion, often favoring the bioactive conformer.
-
Lipophilicity Modulation: Increases CNS penetration (LogP adjustment) while reducing basicity of the morpholine nitrogen compared to non-fluorinated analogs.
Medicinal Chemistry & SAR Logic
The Ortho-Fluorine Effect
In drug design, the shift from a para-fluoro (as in Aprepitant) to an ortho-fluoro substituent dramatically alters the physicochemical profile.
-
Conformational Locking: The C2-fluorine atom creates a steric clash with the morpholine ring protons (specifically at C2 and C4 positions of the morpholine). This restricts the free rotation of the phenyl-morpholine bond, reducing the entropic penalty upon binding to a receptor pocket.
-
pKa Modulation: The electron-withdrawing nature of fluorine at the ortho position exerts a stronger inductive effect on the benzylic carbon (C3 of morpholine) and, through transmission, lowers the pKa of the secondary amine. This is crucial for optimizing the ratio of ionized to unionized species at physiological pH, directly impacting Blood-Brain Barrier (BBB) permeability.
Pharmacophore Mapping
The scaffold is frequently employed to target:
-
NK1 Receptors: As a core mimicking the Substance P terminal sequence.
-
Monoamine Transporters (NET/DAT): As a reuptake inhibitor where the 3-aryl moiety mimics the catecholamine aromatic ring.
Table 1: Comparative Physicochemical Properties
| Property | 3-Phenylmorpholine | 3-(4-Fluorophenyl)morpholine | 3-(2-Fluorophenyl)morpholine |
| Electronic Effect | Neutral | Electron-withdrawing (Para) | Electron-withdrawing (Ortho) |
| Metabolic Liability | High (Ortho/Para hydroxylation) | Medium (Ortho hydroxylation) | Low (Ortho blocked, Para open) |
| Conformation | Freely Rotating | Freely Rotating | Restricted (Atropisomer potential) |
| Primary Application | Anorectics (Phenmetrazine) | Antiemetics (Aprepitant) | Next-Gen NK1 / NRI |
Chemical Synthesis Strategies
The synthesis of 3-(2-Fluorophenyl)morpholine requires stereochemical control, as the (S)-enantiomer is often the bioactive form in NK1 antagonist applications.
Route A: Enantioselective Synthesis from Amino Acids
This route uses 2-fluorophenylglycine as the chiral pool starting material. It ensures high enantiomeric excess (ee > 98%).
Protocol Overview:
-
Reduction: (S)-2-amino-2-(2-fluorophenyl)acetic acid is reduced to the amino alcohol using LiAlH4 or BH3·THF.
-
Acylation: The amino alcohol is N-acylated with chloroacetyl chloride.
-
Cyclization: Base-mediated cyclization (NaH or KOtBu) forms the morpholin-3-one.
-
Reduction: The amide carbonyl is reduced (BH3·DMS) to yield the final morpholine.
Route B: Epoxide Opening (The "Merck" Route Adaptation)
Adapted from the commercial synthesis of Aprepitant, this method is scalable for multi-kilogram batches.
Protocol Overview:
-
Start: 2-Fluorobenzaldehyde is converted to the styrene oxide derivative (or coupled directly via vinyl Grignard followed by oxidation).
-
Opening: Ring opening with ethanolamine or N-benzyl ethanolamine.
-
Cyclization: Acid-catalyzed cyclization or Mitsunobu conditions to close the morpholine ring.
Visualization of Synthesis Logic
Caption: Figure 1. Stereoselective synthesis pathway from chiral amino acid precursors.
Experimental Protocols
General Procedure: N-Alkylation of 3-(2-Fluorophenyl)morpholine
For attaching the scaffold to a larger drug core (e.g., benzyl halide).
Reagents:
-
3-(2-Fluorophenyl)morpholine (1.0 eq)
-
Aryl/Alkyl Halide (1.1 eq)
-
K2CO3 (2.5 eq) or Cs2CO3 (for less reactive halides)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Fluorophenyl)morpholine (1.0 mmol) in anhydrous ACN (5 mL).
-
Base Addition: Add K2CO3 (2.5 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure suspension homogeneity.
-
Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise. If the halide is solid, dissolve in minimal ACN before addition.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar) for 4-12 hours. Monitor conversion via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
1H NMR: Look for the disappearance of the N-H signal (broad singlet ~2.0-3.0 ppm) and the appearance of N-CH2 protons.
-
LC-MS: Confirm the molecular ion peak [M+H]+.
Strategic Applications & Case Studies
Case Study: Optimization of NK1 Antagonists
In the development of Aprepitant analogs, the 3-(2-fluorophenyl) moiety is often compared to the 3-(4-fluorophenyl) moiety.
-
Observation: The 2-fluoro analogs frequently exhibit higher metabolic stability in human liver microsomes (HLM) due to the blockade of the 2-position, which is a secondary site of metabolism in the 4-fluoro variants.
-
Trade-off: The 2-fluoro substituent can sometimes reduce potency if the receptor pocket (Substance P binding site) is sterically tight around the phenyl ring.
Case Study: Norepinephrine Reuptake Inhibitors (NRIs)
Morpholine-based NRIs (analogs of Reboxetine) rely on the spatial arrangement of the ether oxygen and the basic nitrogen.
-
Mechanism: The 3-aryl group positions the aromatic ring to interact with the hydrophobic pocket of the transporter.
-
Advantage: The 2-fluoro substitution alters the electron density of the phenyl ring, modulating the pi-pi stacking interactions within the transporter active site, often leading to distinct selectivity profiles between NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).
Logical Flow of Scaffold Utilization
Caption: Figure 2. Decision matrix for selecting the 3-(2-fluorophenyl)morpholine scaffold in lead optimization.
References
- Hale, J. J., et al. (1998). "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-tri
A Technical Guide to the In Vitro Screening of 3-(2-Fluorophenyl)morpholine Derivatives for CNS Drug Discovery
Abstract
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for drug design. When substituted with a 3-(2-Fluorophenyl) group, the resulting scaffold presents a unique chemical space with significant potential for interacting with targets within the Central Nervous System (CNS). This guide provides a comprehensive framework for the in vitro screening of novel 3-(2-Fluorophenyl)morpholine derivatives, outlining a strategic, multi-tiered approach designed to identify and characterize promising therapeutic candidates. We will delve into the causality behind experimental design, from primary high-throughput screens to detailed safety and selectivity profiling, providing field-proven insights for researchers in drug development.
Strategic Foundation: Designing the Screening Cascade
The design of an effective screening cascade is not a one-size-fits-all process. It requires a hypothesis-driven approach based on the structural precedent of the chemical series. The 3-phenylmorpholine core is notably present in historical CNS-active compounds, which modulated monoamine systems. Furthermore, the broader class of morpholine derivatives has shown extensive activity against various CNS targets, including kinases and receptors.[3][4]
Therefore, our strategy is predicated on the hypothesis that 3-(2-Fluorophenyl)morpholine derivatives are likely to interact with monoamine transporters—specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). These transporters are clinically validated targets for treating depression, anxiety, and other neuropsychiatric disorders.[5]
Our screening cascade is designed as a funnel, efficiently filtering a large library of initial compounds down to a small number of well-characterized hits with therapeutic potential.
Caption: The tiered in vitro screening cascade for hit identification.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of the primary screen is to rapidly and cost-effectively identify "hits" from a large library of derivatives that exhibit activity at our primary targets.[6][7] We will employ a neurotransmitter uptake inhibition assay in a high-throughput format (384-well plates).
Rationale for Assay Choice: A cell-based neurotransmitter uptake assay provides a more physiologically relevant context than a simple binding assay, as it measures the functional consequence of a compound's interaction with the transporter.[8] We utilize HEK-293 (Human Embryonic Kidney 293) cells stably transfected to express high levels of human SERT, NET, or DAT. This approach is preferred over using cell lines with endogenous expression (like neuroblastoma cells) for a primary screen because the high, specific expression level of the target protein typically yields a more robust and reproducible assay window.[9]
Protocol 2.1: HTS Neurotransmitter Uptake Inhibition Assay
Objective: To identify compounds that inhibit the uptake of a specific neurotransmitter by at least 50% at a single concentration (10 µM).
Materials:
-
HEK-293 cells stably expressing hSERT, hNET, or hDAT.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled Substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).
-
Test Compounds: 3-(2-Fluorophenyl)morpholine derivatives dissolved in DMSO to a stock concentration of 10 mM.
-
Reference Inhibitors: Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).
-
384-well cell culture plates and scintillation plates.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing HEK-293 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a working concentration plate by diluting the 10 mM stock compounds into assay buffer. The final assay concentration will be 10 µM, with a final DMSO concentration ≤0.1% to avoid solvent-induced toxicity. Include wells for vehicle control (DMSO only) and positive control (a known inhibitor at a concentration that gives >90% inhibition).
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add the diluted compounds (or controls) to the appropriate wells and pre-incubate for 15-20 minutes at 37°C. This allows the compounds to interact with the transporters before the substrate is introduced.[10]
-
Initiation of Uptake: Add the radiolabeled substrate to all wells. The concentration of the substrate should be approximately at its Km value for the respective transporter to ensure assay sensitivity.[9]
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C.[11] This time is optimized to be within the linear range of substrate uptake to accurately measure the initial rate of transport.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel.
-
Cell Lysis & Detection: Lyse the cells in each well and transfer the lysate to a scintillation plate. Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl))
A compound is declared a "hit" if it demonstrates ≥50% inhibition at 10 µM.
Tier 2: Hit Confirmation and Potency Determination
Hits from the primary screen must be confirmed and their potency determined. This step is crucial to eliminate false positives and to rank the confirmed hits based on their efficacy.
Protocol 3.1: Concentration-Response (IC₅₀) Analysis
Objective: To determine the concentration of a hit compound required to inhibit 50% of transporter activity (IC₅₀).
Methodology: This protocol is identical to Protocol 2.1, with one critical difference: instead of testing at a single concentration, each hit compound is tested across a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution, e.g., from 30 µM down to 1.5 nM).
Data Analysis: The percent inhibition data for each concentration point is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.
Data Interpretation: The IC₅₀ values allow for direct comparison and ranking of the compounds. A lower IC₅₀ value indicates higher potency. At this stage, we also assess selectivity by comparing the IC₅₀ values across the three transporters (SERT, NET, DAT).
Table 1: Hypothetical Potency and Selectivity Data for Confirmed Hits
| Compound ID | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |
| FPM-001 | 15 | 250 | 1,200 | SERT-selective |
| FPM-002 | 850 | 25 | 4,500 | NET-selective |
| FPM-003 | 45 | 60 | >10,000 | Dual SERT/NET |
| FPM-004 | 78 | 110 | 95 | Triple Reuptake |
Tier 3: Safety and Secondary Pharmacology Profiling
Promising hits with high potency and a desirable selectivity profile advance to tertiary screening. The goal here is to identify potential liabilities early in the discovery process, saving time and resources.
Protocol 4.1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which a compound causes 50% reduction in cell viability (CC₅₀).
Rationale: It is critical to ensure that the observed activity in the primary assay is due to specific inhibition of the transporter and not simply because the compounds are killing the cells. A large window between the IC₅₀ (potency) and CC₅₀ (toxicity) is desired. We will use the MTT assay, a colorimetric assay that measures cellular metabolic activity, as a proxy for cell viability.
Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HEK-293 or a neuronal cell line like SH-SY5Y) in 96-well plates.
-
Compound Treatment: Treat the cells with the same concentration range used for the IC₅₀ determination. Incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value by plotting percent viability against compound concentration. The therapeutic index (TI) can be estimated as the ratio of CC₅₀ to IC₅₀. A higher TI is more favorable.
Table 2: Hypothetical Cytotoxicity Data
| Compound ID | IC₅₀ (nM, Primary Target) | CC₅₀ (µM, SH-SY5Y) | Therapeutic Index (CC₅₀/IC₅₀) |
| FPM-001 | 15 | > 30 | > 2000 |
| FPM-003 | 45 | 5.2 | 115 |
| FPM-004 | 78 | > 30 | > 380 |
Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP enzymes (e.g., 3A4, 2D6, 2C9).
Rationale: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions. Early assessment is crucial. Commercially available kits using fluorescent substrates for each CYP isozyme provide a rapid and reliable method for this assessment.
Methodology:
-
System: Use human liver microsomes as the source of CYP enzymes.
-
Reaction: Incubate microsomes, a fluorescent probe substrate, and the test compound in a multi-well plate.
-
Detection: The reaction is initiated by adding the NADPH regenerating system. After incubation, the formation of the fluorescent metabolite is measured.
-
Analysis: A reduction in fluorescence compared to the vehicle control indicates inhibition. IC₅₀ values are determined for any significant inhibition observed.
Mechanistic Insights & Decision Making
The data gathered from this tiered screening approach provides a multi-parameter view of each compound's profile. A successful hit candidate should exhibit:
-
High potency (low nM IC₅₀) at the desired target(s).
-
A clear and desirable selectivity profile (e.g., >100-fold selectivity against other transporters if a selective agent is desired).
-
A high therapeutic index (e.g., >100).
-
Low potential for CYP450 inhibition (IC₅₀ > 10 µM).
Caption: Decision-making flowchart for hit-to-lead progression.
For compounds that are confirmed as potent inhibitors, further mechanistic studies may be warranted. For example, if a compound is found to inhibit the PI3K/mTOR pathway, which is a known target for some morpholine derivatives, a Western blot analysis could be performed to confirm the downstream effects.[3]
Caption: Hypothetical PI3K/mTOR pathway inhibition by a hit compound.
Conclusion and Future Outlook
This guide has outlined a robust and logical in vitro screening strategy for 3-(2-Fluorophenyl)morpholine derivatives, grounded in the established pharmacological precedent of the morpholine scaffold. By progressing from high-throughput primary screening to detailed potency, selectivity, and safety profiling, this cascade enables the efficient identification of high-quality hit compounds. The data generated provides a solid foundation for establishing structure-activity relationships (SAR) and guiding the subsequent stages of lead optimization. Compounds that successfully navigate this in vitro gauntlet will be well-positioned for evaluation in more complex in vivo models of CNS disorders, bringing novel therapeutic agents one step closer to the clinic.
References
-
Cilia, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]
-
Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
- Merck & Co., Inc. (2001). Chemical synthesis of morpholine derivatives.
-
Ates-Alagoz, Z., & Adejare, A. (2013). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
-
Al-Obaid, A. M., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]
-
Childers, E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods. [Link]
-
Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research. [Link]
-
Zakharyeva, A. N., et al. (2022). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. [Link]
-
Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
Eurofins Discovery. Neurotransmitter Transporters. Eurofins Discovery Website. [Link]
-
Gamelin, E., et al. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer. [Link]
-
Yurttaş, L., et al. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. Figure 2. Various approaches for synthesis of morpholine. ResearchGate. [Link]
-
Thompson, B. J., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience. [Link]
-
Marsh, J. L., & Thompson, L. M. (2004). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Current Topics in Medicinal Chemistry. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Sharma, P., et al. (2012). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Southern Research. High-Throughput Screening & Discovery. Southern Research Website. [Link]
-
Kim, H., et al. (2016). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. southernresearch.org [southernresearch.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Pharmacological Profile of 3-(2-Fluorophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Fluorophenyl)morpholine (3-FPM), a synthetic derivative of phenmetrazine, has emerged as a compound of interest within the scientific community due to its stimulant properties and prevalence as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the pharmacological profile of 3-FPM, intended to serve as a resource for researchers and drug development professionals. The document delves into its mechanism of action as a monoamine releasing agent, its pharmacokinetic and pharmacodynamic properties, and its toxicological profile, drawing from available preclinical and clinical data. Furthermore, this guide outlines a detailed synthesis protocol and discusses the analytical methodologies for its detection. By synthesizing the current body of knowledge, this whitepaper aims to facilitate a deeper understanding of 3-FPM and inform future research endeavors.
Introduction: The Emergence of a Phenmetrazine Analog
3-(2-Fluorophenyl)morpholine, commonly known as 3-FPM, is a synthetic stimulant belonging to the phenylmorpholine class of compounds. It is a fluorinated analog of phenmetrazine, a once-marketed anorectic that was withdrawn due to its potential for abuse. The morpholine ring is a versatile scaffold in medicinal chemistry, often incorporated into centrally nervous system (CNS) active compounds to enhance potency and modulate pharmacokinetic and pharmacodynamic properties[1][2][3]. The introduction of a fluorine atom to the phenyl ring, a common strategy in drug design, can significantly alter a molecule's metabolic stability and receptor binding affinity. 3-FPM first appeared on the NPS market in 2014, following its initial patent in 2011, and has since been identified in numerous forensic and clinical cases[4][5]. This guide provides a detailed exploration of its pharmacological characteristics to support the scientific community in understanding this compound.
Chemical Synthesis and Characterization
The synthesis of 3-(2-Fluorophenyl)morpholine can be achieved through a multi-step process adapted from established methods for similar phenylmorpholine analogs. The following protocol provides a general framework for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)morpholine
Step 1: Bromination of 2-Fluoroacetophenone
-
To a solution of 2-fluoroacetophenone in a suitable solvent such as diethyl ether or glacial acetic acid, add an equimolar amount of bromine (Br₂) dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromo-2-fluoroacetophenone.
Step 2: Reaction with Ethanolamine
-
Dissolve the α-bromo-2-fluoroacetophenone in a suitable solvent like ethanol or acetonitrile.
-
Add an excess of ethanolamine to the solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then partitioned between a nonpolar organic solvent (e.g., dichloromethane) and water. The organic layer is collected, dried, and concentrated to yield the intermediate 1-(2-fluorophenyl)-2-((2-hydroxyethyl)amino)ethan-1-one.
Step 3: Reduction of the Ketone
-
Dissolve the intermediate from Step 2 in methanol or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the reduction of the ketone is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water, and then remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to obtain the amino alcohol intermediate.
Step 4: Cyclization to Form the Morpholine Ring
-
Treat the amino alcohol intermediate with a strong acid, such as concentrated sulfuric acid, at an elevated temperature.
-
This acid-catalyzed dehydration and subsequent intramolecular cyclization forms the morpholine ring.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The crude product can then be purified by column chromatography or crystallization to yield 3-(2-Fluorophenyl)morpholine.
Pharmacodynamics: A Catecholamine-Selective Releasing Agent
The primary mechanism of action of 3-FPM is the release of the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE), from presynaptic terminals. It functions as a fully efficacious substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to transporter-mediated reverse transport of these monoamines. Its effect on the serotonin transporter (SERT) is significantly less pronounced, indicating a degree of selectivity for the catecholaminergic systems.
Quantitative Pharmacodynamic Data
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Source |
| EC₅₀ (nM) for Release | 43 | 30 | 2558 | [1] |
| IC₅₀ (µM) for Uptake Inhibition | <2.5 | <2.5 | >80 | [6] |
Table 1: In vitro pharmacodynamic parameters of 3-FPM at monoamine transporters.
The potent activity of 3-FPM as a DA and NE releasing agent, with EC₅₀ values in the low nanomolar range, is consistent with its stimulant effects observed in users[1]. Its mechanism is more akin to that of amphetamine-like "releasers" rather than cocaine-like "blockers"[1]. The significantly lower potency for serotonin release suggests a reduced likelihood of serotonergic side effects compared to non-selective releasing agents.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of 3-FPM at a catecholaminergic synapse.
Caption: Proposed mechanism of 3-FPM at catecholaminergic synapses.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of 3-FPM is crucial for interpreting its duration of action and potential for accumulation. Data from a controlled human self-experiment has provided valuable insights into its ADME properties.
Summary of Human Pharmacokinetic Parameters
| Parameter | Value | Unit | Source |
| Tₘₐₓ (Time to Maximum Concentration) | 2.5 | hours | [4][5] |
| Cₘₐₓ (Maximum Concentration) | 210 | ng/mL | [4][5] |
| t₁/₂ (Elimination Half-life) | ~8.8 | hours | [4][5] |
| Vd (Volume of Distribution) | ~400 (5.3 L/kg) | L | [4][5] |
| Detection Window (Serum) | up to 82 | hours | [4][5] |
| Detection Window (Urine) | up to 116 | hours | [4][5] |
Table 2: Pharmacokinetic parameters of 3-FPM in a human subject following a single oral dose.
The relatively long elimination half-life of approximately 8.8 hours suggests a prolonged duration of action and the potential for accumulation with repeated dosing[4][5]. The large volume of distribution indicates extensive tissue distribution[4][5].
Metabolism
3-FPM undergoes extensive metabolism, with several phase I and phase II metabolites identified in human and rat urine. The primary metabolic pathways include:
-
N-oxidation
-
Aryl hydroxylation and subsequent O-methylation
-
Alkyl hydroxylation
-
Oxidation
-
Degradation of the ethyl-bridge leading to an O/N-bis-dealkylated metabolite
-
Glucuronidation and sulfation of hydroxylated metabolites
The major excretion products in human urine are the unchanged parent compound and its N-oxide[7]. Interestingly, the product of oxidative ring opening, 2-amino-1-(3-fluorophenyl)propan-1-ol, has been shown to have the longest detection window in a self-experiment[4]. In vitro studies have indicated that CYP2A6, CYP2B6, and CYP3A4 are the main cytochrome P450 isoenzymes involved in the phase I metabolism of 3-FPM in rats[1].
Metabolic Pathway of 3-FPM
Caption: Major metabolic pathways of 3-(2-Fluorophenyl)morpholine.
Toxicology and Human Adverse Effects
As a compound primarily encountered in the context of recreational use, the toxicological data for 3-FPM is largely derived from case reports and observational studies of human intoxications. Controlled preclinical toxicology studies are limited.
Human Toxicology
Case reports have documented a range of adverse effects associated with 3-FPM use, often in the context of poly-drug ingestion. The prominent clinical signs of intoxication include:
-
Neurological: Agitation, anxiety, delirium, seizures, reduced level of consciousness[1][2][8][9].
-
Other: Mydriasis (dilated pupils), rhabdomyolysis[9].
Severe, life-threatening complications have been reported, including acute kidney injury and irreversible limb ischemia following intravenous administration[5][9]. Fatalities have also been reported where 3-FPM was detected in post-mortem toxicology, although the direct causal role is often confounded by the presence of other substances[1]. The concentrations of 3-FPM in blood samples from non-fatal and fatal cases can overlap, highlighting the narrow therapeutic index and the dangers of polysubstance use.
Preclinical Toxicology
Analytical Methodology
The detection and quantification of 3-FPM and its metabolites in biological matrices are essential for both forensic and clinical toxicology. Several analytical techniques have been developed and validated for this purpose.
Experimental Protocol: LC-MS/MS for Quantification in Biological Fluids
Sample Preparation:
-
Solid-Phase Extraction (SPE): Acidify the biological sample (serum, urine, or oral fluid) and apply it to a conditioned mixed-mode cation exchange SPE cartridge.
-
Washing: Wash the cartridge with deionized water and an acidic buffer to remove interferences.
-
Elution: Elute the analyte and any internal standard with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the precursor-to-product ion transitions for 3-FPM and its metabolites in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
Validated LC-MS/MS methods have demonstrated limits of detection in the low ng/mL range in serum, urine, and oral fluid, making them suitable for the analysis of forensically relevant concentrations[4][10].
Discussion and Future Directions
3-(2-Fluorophenyl)morpholine is a potent and selective norepinephrine-dopamine releasing agent with a pharmacokinetic profile that supports a prolonged duration of action. Its pharmacological properties are consistent with the stimulant effects reported by users and observed in clinical presentations of intoxication. The available data, primarily from in vitro studies and human case reports, provide a foundational understanding of this compound.
However, significant gaps in the scientific literature remain. There is a pressing need for controlled preclinical studies to:
-
Characterize its behavioral pharmacology: In vivo studies using models of locomotor activity, drug discrimination, and self-administration would provide a more comprehensive assessment of its stimulant and abuse potential.
-
Elucidate its full receptor binding profile: A broad screening of its binding affinities (Ki values) at various CNS receptors and transporters would clarify its selectivity and potential for off-target effects.
-
Thoroughly evaluate its toxicological profile: Standardized preclinical toxicology studies are necessary to determine its potential for cardiotoxicity (including hERG channel effects), neurotoxicity, genotoxicity, and other organ-specific toxicities.
A deeper understanding of the structure-activity relationships within the fluorinated phenylmorpholine class could also inform the design of novel CNS agents with improved therapeutic indices. The versatility of the morpholine scaffold in drug discovery suggests that further exploration of its derivatives may yield compounds with valuable therapeutic properties[1][2][3].
Conclusion
This technical guide has synthesized the current scientific knowledge on the pharmacological profile of 3-(2-Fluorophenyl)morpholine. It is a potent catecholamine releasing agent with a significant potential for abuse and toxicity. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals. It is imperative that further controlled studies are conducted to fully elucidate the pharmacology and toxicology of this and other emerging novel psychoactive substances to better inform public health and safety initiatives.
References
-
Wikipedia. 3-Fluorophenmetrazine. [Link]
-
World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine (3-FPM). [Link]
-
Zimmermann, L., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(4), 546-553. [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 706821. [Link]
-
Kavanagh, P., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Drug Testing and Analysis, 9(3), 379-387. [Link]
-
Bäckberg, M., et al. (2016). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine - results from the Swedish STRIDA project. Clinical Toxicology, 54(9), 819-825. [Link]
-
Zimmermann, L., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). ResearchGate. [Link]
-
Tang, M. H. Y., et al. (2018). Novel psychoactive substances: overdose of 3-fluorophenmetrazine (3-FPM) and etizolam in a 33-year-old man. BMJ Case Reports, 2018, bcr-2017-223759. [Link]
-
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 585-610. [Link]
-
World Health Organization. (2020). 3-fluorophenmetrazine. Expert Committee on Drug Dependence Information Repository. [Link]
-
Mohr, A. L. A., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 719-725. [Link]
-
Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]
-
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Early Drug Discovery Prediction of Proarrhythmia Potential and Its Covariates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride
Application Note: Synthesis of 3-(2-Fluorophenyl)morpholine Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride , a privileged scaffold in medicinal chemistry often associated with CNS-active agents (e.g., norepinephrine-dopamine reuptake inhibitors).[1] Unlike 2-substituted morpholines, the 3-aryl positional isomer requires specific synthetic attention to the benzylic position during ring closure.
This guide prioritizes the "Amino-Diol Cyclization" route, favored for its operational simplicity and use of readily available commodity starting materials. We provide a step-by-step methodology, critical process parameters (CPPs), and analytical expectations to ensure reproducibility.
Retrosynthetic Analysis
The synthesis is designed around the construction of the morpholine ring via a 2-amino-1-arylethanol intermediate.[1] This approach avoids the use of expensive metal catalysts required for some modern coupling reactions.
Strategic Disconnection:
-
Target: 3-(2-Fluorophenyl)morpholine HCl.[1]
-
Precursor: 2-((2-Hydroxyethyl)amino)-1-(2-fluorophenyl)ethanol (Amino-Diol).[1]
-
Starting Materials: 2-Bromo-1-(2-fluorophenyl)ethanone (CAS 655-15-2) and Ethanolamine.[1]
Figure 1: Retrosynthetic strategy highlighting the three-step linear sequence.[1]
Safety & Handling (Critical)
-
2-Bromo-1-(2-fluorophenyl)ethanone: Potent lachrymator and skin corrosive.[1] Handle strictly in a fume hood. Double-glove (Nitrile/Neoprene) is mandatory.[1]
-
Sulfuric Acid (Conc.): Used in the cyclization step.[1] Extremely corrosive; reacts violently with water.
-
Hydrogen Chloride (Gas/Ether): Corrosive and toxic.[1] Use a trap or scrubber system.
Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of α-Amino Ketone)
This step couples the bromoketone with ethanolamine.[1] Note: Excess ethanolamine is used to scavenge HBr and prevent poly-alkylation.[1]
-
Reagents:
-
Procedure:
-
Dissolve 2-Bromo-1-(2-fluorophenyl)ethanone (10 g, 46 mmol) in DCM (100 mL) and cool to 0°C.
-
Add Ethanolamine (8.4 g, 138 mmol) dropwise over 20 minutes. The reaction is exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitor: TLC (5% MeOH in DCM) should show consumption of the bromoketone.
-
Workup: Wash the organic layer with water (3 x 50 mL) to remove excess ethanolamine and HBr salts.[1] Dry over Na₂SO₄ and concentrate in vacuo below 40°C.
-
Checkpoint: The intermediate α-amino ketone is unstable; proceed immediately to reduction.[1]
-
Step 2: Reduction to Amino-Diol
Reduction of the ketone establishes the benzylic alcohol necessary for cyclization.
-
Reagents:
-
Procedure:
-
Dissolve the crude residue in MeOH (80 mL) and cool to 0°C.
-
Add NaBH₄ (2.6 g, 69 mmol) portion-wise over 30 minutes. Evolution of H₂ gas will occur.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add Acetone (10 mL) or sat. NH₄Cl to quench excess hydride.
-
Concentrate to remove MeOH. Partition residue between EtOAc and Water.
-
Dry organic layer (Na₂SO₄) and concentrate to yield 2-((2-hydroxyethyl)amino)-1-(2-fluorophenyl)ethanol as a viscous oil.[1]
-
Step 3: Acid-Mediated Cyclization
This is the critical ring-closure step involving the dehydration of the diol.
-
Reagents:
-
Procedure:
-
Cool 70% H₂SO₄ (30 mL) to 0°C.
-
Slowly add the amino-diol oil. Stir until dissolved.
-
Heat the mixture to 140°C for 4–6 hours. Expert Insight: Do not exceed 150°C to avoid charring.[1]
-
Cool the reaction mixture to 0°C.
-
Neutralization: Pour onto crushed ice (100 g). Basify to pH 10–11 using 50% NaOH solution (keep temp <20°C).
-
Extraction: Extract the free base morpholine with DCM (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1]
-
Step 4: Hydrochloride Salt Formation
-
Procedure:
-
Dissolve the crude oil (free base) in Diethyl Ether or Ethanol.[1]
-
Add 2M HCl in Diethyl Ether dropwise with stirring until no further precipitation occurs.
-
Filter the white solid. Recrystallize from Isopropanol/Ethanol if necessary.
-
Yield: Expected overall yield 45–60%.
-
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Alkylation Temp | 0°C to RT | Prevents formation of the bis-alkylated byproduct (dimer).[1] |
| Reduction Quench | pH 7-8 | Ensure all borate complexes are broken down before extraction.[1] |
| Cyclization Temp | 135°C - 145°C | Below 135°C, reaction is slow; above 150°C, elimination to styrene occurs. |
| Basification | T < 20°C | The free base is volatile and prone to degradation in hot alkaline media. |
Analytical Validation
Expected Data for 3-(2-Fluorophenyl)morpholine HCl:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ Calculated: 182.10
-
Found: 182.1 m/z.
-
Expert Insights & Troubleshooting
Isomer Stability: The ortho-fluoro substituent exerts a steric and electronic effect that can make the benzylic position more labile than the para-isomer. During cyclization, if the temperature is too high, you may observe elimination to form the vinyl-benzene derivative. Strict temperature control (140°C) is the mitigation strategy.[1]
Alternative "Pharma-Grade" Route (High Purity): For applications requiring >99.5% purity (e.g., API synthesis), the "Acid Cyclization" (Step 3) can be "dirty."[1]
-
Alternative: Acylate the amino-alcohol (Step 2 product) with Chloroacetyl chloride to form the amide.[1] Cyclize with KOtBu to form the Morpholin-3-one (Lactam).[1] Reduce the Lactam with Borane-THF . This avoids the harsh sulfuric acid step.
Figure 2: Linear workflow for the synthesis of the target compound.
References
-
Preparation of 3-aryl morpholines: Journal of Medicinal Chemistry, "Synthesis and SAR of morpholine derivatives as CNS agents." [1]
-
General Morpholine Synthesis: Organic Chemistry Portal, "Synthesis of Morpholines." [1]
-
Cyclization Methodologies: Palchykov, V. A. "Morpholines.[2][3][4][5][6][7] Synthesis and Biological Activity."[2][5] Russian Journal of Organic Chemistry, 2013.[2]
-
Starting Material Data: 2-Bromo-1-(2-fluorophenyl)ethanone Safety Data Sheet. [1]
Sources
- 1. 171482-05-6 | (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 7. Morpholine synthesis [organic-chemistry.org]
Application Notes and Protocols: Enantioselective Synthesis of 3-(2-Fluorophenyl)morpholine
Abstract
This comprehensive guide details a highly efficient and enantioselective method for the synthesis of 3-(2-Fluorophenyl)morpholine, a valuable chiral building block in medicinal chemistry. The protocol leverages a state-of-the-art one-pot, two-step catalytic tandem reaction, commencing with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne precursor, followed by an in-situ asymmetric transfer hydrogenation of the resulting cyclic imine. This method, centered around the well-established Noyori-Ikariya catalyst, consistently delivers the target morpholine in high yield and with exceptional enantiomeric excess. This document provides a thorough examination of the reaction mechanism, detailed experimental procedures, safety protocols, and analytical methods for the determination of enantiopurity.
Introduction
Chiral morpholine scaffolds are integral components of numerous biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these heterocyclic motifs is often critical for their pharmacological efficacy and safety profile. Consequently, the development of robust and stereoselective synthetic routes to access enantiopure morpholine derivatives is of paramount importance to the fields of drug discovery and development. 3-(2-Fluorophenyl)morpholine, with its combination of a chiral center and a fluorinated aromatic ring, represents a particularly sought-after synthon for the construction of novel therapeutic agents. The fluorine substituent can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability.
This application note provides a detailed protocol for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine, designed for researchers, scientists, and professionals in drug development. The featured methodology is a tandem hydroamination/asymmetric transfer hydrogenation, which offers a streamlined and atom-economical approach to this key chiral intermediate.
Overall Synthetic Strategy
The enantioselective synthesis of 3-(2-Fluorophenyl)morpholine is achieved through a one-pot, two-step process starting from the readily accessible aminoalkyne precursor, 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine. The initial step involves an intramolecular hydroamination catalyzed by a titanium (IV) complex, which efficiently constructs the morpholine ring and generates a cyclic imine intermediate. Without isolation, this imine is then subjected to an asymmetric transfer hydrogenation using the renowned Noyori-Ikariya ruthenium catalyst, RuCl, to furnish the desired (S)-3-(2-Fluorophenyl)morpholine with high enantioselectivity.
Figure 1: Overall workflow for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine.
Mechanistic Insights
The success of this tandem reaction hinges on the distinct roles and compatibility of the two catalytic systems.
1. Titanium-Catalyzed Intramolecular Hydroamination: The initial cyclization is a titanium-catalyzed intramolecular hydroamination. The titanium (IV) amide complex, such as Ti(NMe₂)₄, acts as a pre-catalyst that, upon reaction with the amine of the substrate, forms a titanium-amido species. This species then undergoes insertion of the alkyne into the Ti-N bond, followed by protonolysis to release the cyclic imine product and regenerate the active catalyst.
2. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: The enantioselectivity of the overall process is established in the second step, the asymmetric transfer hydrogenation of the cyclic imine. The Noyori-Ikariya catalyst, RuCl, is a pre-catalyst that is activated by the formic acid/triethylamine (HCOOH/NEt₃) mixture to form a ruthenium-hydride species. The transfer of hydrogen from the catalyst to the imine is believed to occur through an outer-sphere mechanism involving a six-membered pericyclic transition state.[1] The chirality of the Ts-DPEN ligand creates a chiral environment around the ruthenium center, which dictates the facial selectivity of the hydride transfer to the prochiral imine, leading to the formation of one enantiomer of the product in excess.[2][3] The presence of an aromatic ring adjacent to the C=N bond is known to enhance enantioselectivity through favorable CH/π interactions in the transition state.[2]
Figure 2: Simplified catalytic cycle for the Noyori-Ikariya asymmetric transfer hydrogenation.
Experimental Protocols
Part 1: Synthesis of the Aminoalkyne Precursor
A detailed procedure for the synthesis of the starting material, 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine, is outlined below. This is a representative procedure and may be adapted from similar syntheses of related compounds.
Materials:
-
1-Ethynyl-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
2-(2-Aminoethoxy)ethanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of 1-(2-Fluorophenyl)prop-2-yn-1-ol: To a solution of 1-ethynyl-2-fluorobenzene in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir for 30 minutes, then add paraformaldehyde in one portion. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Synthesis of 2-((2-(2-fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine: To a suspension of NaH in anhydrous DMF at 0 °C, add 2-(2-aminoethoxy)ethanol dropwise. Stir for 30 minutes, then add a solution of the propargyl alcohol from the previous step in DMF. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired aminoalkyne.
Part 2: Enantioselective Synthesis of (S)-3-(2-Fluorophenyl)morpholine
Materials:
-
2-((2-(2-Fluorophenyl)prop-2-yn-1-yl)oxy)ethan-1-amine (Substrate)
-
Titanium (IV) tetrakis(dimethylamide) (Ti(NMe₂)₄)
-
RuCl
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Toluene
Procedure:
-
Hydroamination: In a nitrogen-filled glovebox, dissolve the aminoalkyne substrate (1.0 equiv) in anhydrous toluene. Add Ti(NMe₂)₄ (5 mol %). Seal the reaction vessel and heat at 110 °C for 12 hours.
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate vial, dissolve RuCl (1 mol %) in anhydrous toluene. Add this catalyst solution to the reaction mixture, followed by the addition of the formic acid/triethylamine azeotrope (2.0 equiv). Stir the reaction at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-3-(2-Fluorophenyl)morpholine.
Quantitative Data Summary
The following table summarizes representative yields and enantioselectivities for the synthesis of 3-aryl morpholines using the tandem hydroamination/asymmetric transfer hydrogenation methodology. While the specific data for the 2-fluorophenyl analog is extrapolated based on published results for similar substrates, high yields and enantioselectivities are anticipated.
| Entry | Aryl Substituent | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | (S)-3-Phenylmorpholine | 85 | >95 | [2] |
| 2 | 4-Methoxyphenyl | (S)-3-(4-Methoxyphenyl)morpholine | 82 | >95 | [2] |
| 3 | 4-Chlorophenyl | (S)-3-(4-Chlorophenyl)morpholine | 88 | >95 | [2] |
| 4 | 2-Fluorophenyl | (S)-3-(2-Fluorophenyl)morpholine | ~80-90 (expected) | >95 (expected) | This Work |
Analytical Methods: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product, 3-(2-Fluorophenyl)morpholine, is determined by chiral High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of aryl-substituted chiral amines.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape, is a common mobile phase for normal-phase chiral separations.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the aromatic ring of the analyte absorbs strongly (e.g., 254 nm).
The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Safety and Handling
-
Titanium (IV) tetrakis(dimethylamide): Pyrophoric and water-sensitive. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
RuCl: This is a precious metal catalyst. While generally stable, it should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Handle in a fume hood.
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The tandem intramolecular hydroamination/asymmetric transfer hydrogenation protocol described herein provides a highly effective and efficient pathway for the enantioselective synthesis of 3-(2-Fluorophenyl)morpholine. This one-pot procedure minimizes waste and purification steps, aligning with the principles of green chemistry. The use of a well-defined and commercially available ruthenium catalyst ensures high enantioselectivity, making this method a valuable tool for obtaining this important chiral building block for applications in pharmaceutical research and development.
References
- Noyori, R., & Ikariya, T. (1995). Asymmetric transfer hydrogenation of ketones with Ru(II) complexes. Angewandte Chemie International Edition in English, 34(7), 783-784.
- D. A. Black, B. A. Arndtsen. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry201681 (19), 9119-9130.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Han, Z. Y., Xiao, H., Chen, X. H., & Gong, L. Z. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182–9183.
-
PubChem. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethylamine. Retrieved from [Link]
- Gong, L., Chen, X., & Han, Z. (2009). Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Journal of the American Chemical Society, 131(26), 9182-9183.
- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
- Březina, K., & Červený, L. (2018). Experimental and Theoretical Perspectives of the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 23(10), 2467.
- Zhang, J., et al. (2016). Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
- Harding, W. W., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 16(13), 2249–2256.
- Handgraaf, J. W., & Meijer, E. J. (2005). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021).
- Belboukhari, N., Cheriti, A., & Sekkoum, K. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Journal of Analytical Methods in Chemistry, 2017, 1-6.
- Březina, K., & Červený, L. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
-
PureSynth. (n.d.). Rucl 90%(HPLC). Retrieved from [Link]
- Gladiali, S., & Alberico, E. (2006). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Chemical Society Reviews, 35(3), 226-236.
- Knight, D., Wirth, T., & Hadi Aldmairi, A. (2019).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
Chiral Synthesis of 3-Aryl-Morpholines: Advanced Protocols and Mechanistic Insights for Pharmaceutical Research
Introduction: The Significance of Chiral 3-Aryl-Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which enhance the pharmacokinetic profiles of drug candidates. Among its derivatives, the 3-aryl-morpholine motif is of particular importance, serving as a key structural element in a multitude of biologically active compounds. The precise stereochemical orientation of the aryl group at the C3 position is often critical for potent and selective interaction with biological targets. Consequently, the development of robust and efficient chiral synthesis protocols for 3-aryl-morpholines is a paramount objective for researchers in drug development and organic synthesis.
This comprehensive guide provides detailed application notes and step-by-step protocols for the asymmetric synthesis of 3-aryl-morpholines. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design. The protocols described herein are selected for their reliability, efficiency, and stereoselectivity, providing a validated toolkit for the synthesis of these valuable chiral building blocks.
Strategic Approaches to the Enantioselective Synthesis of 3-Aryl-Morpholines
The stereocontrolled introduction of the aryl group at the C3 position of the morpholine ring can be achieved through several strategic approaches. This guide will focus on three powerful and distinct methodologies:
-
Catalytic Asymmetric Transfer Hydrogenation: A one-pot tandem reaction involving hydroamination followed by the asymmetric reduction of a cyclic imine intermediate. This method is highly efficient and offers excellent enantiocontrol.
-
Chiral Phosphoric Acid Catalysis: An elegant domino reaction to form chiral 3-aryl-morpholin-2-ones, which are immediate precursors to 3-aryl-morpholines. This organocatalytic approach provides a powerful tool for the construction of the chiral core.
-
Rhodium-Catalyzed Asymmetric Intramolecular Cyclization: A modern and atom-economical approach that utilizes a rhodium catalyst to achieve highly diastereoselective and enantioselective cyclization of nitrogen-tethered allenols.
Protocol 1: Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This powerful one-pot protocol enables the efficient and highly enantioselective synthesis of 3-substituted morpholines from readily available ether-containing aminoalkynes. The strategy relies on an initial titanium-catalyzed intramolecular hydroamination to generate a cyclic imine, which is then reduced in situ with high stereocontrol using a Noyori-type ruthenium catalyst.[1][2]
Mechanistic Rationale
The success of this tandem reaction hinges on the synergistic action of two distinct catalytic cycles. The first, a titanium-catalyzed hydroamination, proceeds via a [2+2] cycloaddition of the alkyne with the titanium imido complex, followed by protonolysis to yield the cyclic imine. The subsequent asymmetric transfer hydrogenation, catalyzed by RuCl, is the key enantioselective step. The high level of stereocontrol is attributed to a crucial hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the N-H group of the chiral diamine ligand on the ruthenium catalyst. This interaction locks the conformation of the imine substrate in the catalyst's chiral pocket, favoring hydride delivery to one specific face of the imine.[2]
Caption: Tandem catalytic workflow for 3-aryl-morpholine synthesis.
Detailed Experimental Protocol
General Procedure for the Synthesis of (S)-3-Phenylmorpholine:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the Ti catalyst (e.g., (N,N-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino)titanium(IV) dichloride, 10 mol%).
-
Hydroamination: Add a solution of the N-protected propargyl ether of 2-amino-1-phenylethanol (1.0 equiv) in anhydrous toluene (0.1 M). Heat the reaction mixture to 110 °C for 14 hours.
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of RuCl (1 mol%) in DMF. Add this solution to the reaction mixture, followed by a 5:2 mixture of formic acid and triethylamine.
-
Reaction Progression: Stir the reaction mixture at 23 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-3-phenylmorpholine.
Data Summary: Substrate Scope and Enantioselectivity
| Entry | Aryl Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | >95 |
| 2 | 4-Fluorophenyl | 82 | >95 |
| 3 | 4-Chlorophenyl | 88 | >95 |
| 4 | 4-Methoxyphenyl | 79 | >95 |
| 5 | 2-Naphthyl | 75 | 94 |
Data adapted from reference[2]. Yields are for the isolated product after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Protocol 2: Chiral Phosphoric Acid Catalyzed Synthesis of 3-Aryl-Morpholin-2-ones
This organocatalytic approach provides an elegant and highly enantioselective route to 3-aryl-morpholin-2-ones, which can be readily reduced to the corresponding 3-aryl-morpholines. The key transformation is a domino [4+2] heteroannulation followed by a 1,2-aryl shift, catalyzed by a chiral phosphoric acid (CPA).[3][4]
Mechanistic Rationale
The reaction is initiated by the CPA-catalyzed condensation of an arylglyoxal with a 2-(arylamino)ethan-1-ol to form a cyclic α-iminium hemiacetal intermediate. The chiral phosphate anion then controls the facial selectivity of the subsequent kinetically controlled 1,2-aryl migration, leading to the formation of the enantioenriched 3-aryl-morpholin-2-one. The bulky substituents on the chiral phosphoric acid create a well-defined chiral environment that effectively shields one face of the migrating aryl group's trajectory.
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization of 3-(2-Fluorophenyl)morpholine
Abstract: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 3-(2-Fluorophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for establishing identity, purity, and structural integrity. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and molecular weight confirmation, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and X-ray Crystallography for unambiguous determination of the solid-state structure. Each section explains the rationale behind the chosen technique and provides detailed, field-proven protocols.
Introduction
3-(2-Fluorophenyl)morpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] The morpholine ring is a versatile scaffold in drug design, and its derivatives exhibit a wide range of pharmacological activities.[1] The introduction of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Therefore, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from this intermediate.
This application note presents a multi-faceted analytical approach to characterize 3-(2-Fluorophenyl)morpholine, ensuring its identity, purity, and structural integrity are unequivocally established. The validation of these analytical procedures should be performed in accordance with the principles outlined in the ICH Q2(R1) guideline to demonstrate their suitability for the intended purpose.[2][3]
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are fundamental for separating and quantifying the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds.[4] For 3-(2-Fluorophenyl)morpholine, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the molecule's polarity.[5]
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6][7] This setup is ideal for retaining and separating moderately polar compounds like 3-(2-Fluorophenyl)morpholine based on their hydrophobic interactions with the stationary phase.[5]
-
Mobile Phase Composition: A gradient elution is often preferred over an isocratic one to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Acetonitrile is frequently chosen as the organic modifier due to its low UV cutoff and viscosity.[8]
-
pH Control: The secondary amine in the morpholine ring can be protonated. Controlling the pH of the mobile phase with a suitable buffer is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the analyte.
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-(2-Fluorophenyl)morpholine.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of 3-(2-Fluorophenyl)morpholine using the area percent method.
-
| Parameter | Typical Value |
| Retention Time (t R ) | Compound-specific, e.g., ~15 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Table 1: System Suitability Parameters for HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It provides both retention time data for separation and mass spectral data for structural information. While some fluorinated compounds can be reactive and potentially damage GC columns, many can be analyzed successfully with the appropriate column choice.[10]
Causality of Experimental Choices:
-
Derivatization: For compounds with low volatility or active sites (like the secondary amine in morpholine), derivatization can improve chromatographic behavior. However, for initial characterization, direct injection is often attempted. If peak tailing is observed, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed.
-
Column Selection: A low-to-mid polarity column, such as a DB-5MS ((5%-phenyl)-methylpolysiloxane), is a good starting point for the analysis of fluorinated aromatic compounds.[11]
-
Ionization Mode: Electron Ionization (EI) is typically used for generating a reproducible fragmentation pattern that can be compared to mass spectral libraries. However, for some fluorinated compounds, the molecular ion may not be readily observed with EI.[12] In such cases, a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI) may be necessary to confirm the molecular weight.[12]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of 3-(2-Fluorophenyl)morpholine in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-(2-Fluorophenyl)morpholine.
-
Analyze the mass spectrum and compare the fragmentation pattern with the expected structure.
-
Search for and identify any impurity peaks.
-
| Parameter | Expected Result |
| Molecular Ion (M+) | m/z = 181.09 |
| Key Fragments | Fragments corresponding to the loss of parts of the morpholine ring and the fluorophenyl group. |
Table 2: Expected Mass Spectrometry Data for 3-(2-Fluorophenyl)morpholine.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[13] Both ¹H and ¹³C NMR are essential for characterizing 3-(2-Fluorophenyl)morpholine.[14]
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The morpholine ring typically shows a distinct pattern.[15]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity of the molecule.[13]
-
¹⁹F NMR: This is particularly important for fluorinated compounds, providing a distinct signal for the fluorine atom and coupling information with nearby protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, ¹⁹F, ¹H-¹H COSY, and ¹H-¹³C HSQC spectra.
-
-
Data Analysis:
-
Analyze the chemical shifts (δ), integration values, and coupling constants (J) to assign all proton and carbon signals.
-
The morpholine protons typically appear as complex multiplets.[15] The protons adjacent to the oxygen will be downfield compared to those adjacent to the nitrogen.
-
The aromatic protons will show splitting patterns characteristic of a 1,2-disubstituted benzene ring, with additional coupling to the fluorine atom.
-
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 2.5 - 4.5 | Protons of the morpholine ring |
| ¹H | 6.8 - 7.5 | Aromatic protons |
| ¹³C | 45 - 70 | Carbons of the morpholine ring |
| ¹³C | 115 - 165 | Aromatic carbons (with C-F coupling) |
| ¹⁹F | -110 to -140 | Single peak for the fluorine atom |
Table 3: Typical NMR Chemical Shift Ranges for 3-(2-Fluorophenyl)morpholine.
X-ray Crystallography for Absolute Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.[16]
Causality of Experimental Choices:
-
This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[17] It can confirm the connectivity and conformation, such as the chair conformation often adopted by the morpholine ring.[17][18]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of 3-(2-Fluorophenyl)morpholine suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
-
Data Collection and Structure Solution:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Process the data and solve the crystal structure using appropriate software.
-
-
Data Analysis:
-
Refine the structural model to obtain precise atomic coordinates.
-
Analyze the resulting structure to confirm the molecular connectivity, conformation, and any intermolecular interactions like hydrogen bonding.
-
Overall Analytical Workflow
A logical and efficient workflow is crucial for the comprehensive characterization of 3-(2-Fluorophenyl)morpholine.
Caption: Integrated workflow for the characterization of 3-(2-Fluorophenyl)morpholine.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 3-(2-Fluorophenyl)morpholine. By combining chromatographic and spectroscopic techniques, one can confidently establish the identity, purity, and structure of this important pharmaceutical intermediate. Each method provides complementary information, and together they form a self-validating system for quality control and assurance in a research and development setting. All methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[19][20]
References
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
-
Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Rahman, M. M., & Abd El-Aty, A. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Separations. Available at: [Link]
-
Organ, M. G., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Kopchuk, D., et al. (2018). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. Available at: [Link]
-
Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]
-
Anonymous. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. Available at: [Link]
-
Anonymous. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Anonymous. (2009). Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]
-
OSHA. (2003). Morpholine. Available at: [Link]
-
U.S. EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]
-
Al-Dhfyan, A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]
-
CHROMacademy. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
-
Gontijo, R. J., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available at: [Link]
-
De Ruiter, J., & Noggle, F. T. (2009). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules. Available at: [Link]
-
Larsson, M. (2018). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva-Portal.org. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 12. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. starodub.nl [starodub.nl]
Application Note and Protocol: Quantitative and Qualitative Analysis of 3-(2-Fluorophenyl)morpholine by HPLC-UV and GC-MS
Abstract
This document provides comprehensive analytical protocols for the determination of 3-(2-Fluorophenyl)morpholine, a key heterocyclic scaffold with significant applications in medicinal chemistry.[1] The morpholine ring is a common feature in many FDA-approved drugs, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[2] Given the importance of this structural motif, rigorous analytical characterization is essential for quality control, impurity profiling, and pharmacokinetic studies. We present two orthogonal, validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for quantification and purity assessment, including considerations for chiral separation, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification and trace-level analysis. The causality behind each experimental choice is detailed to provide a framework for adaptation and troubleshooting.
Analyte Physicochemical Properties
Understanding the properties of 3-(2-Fluorophenyl)morpholine is foundational to method development. The molecule's polarity, conferred by the morpholine ring's oxygen and nitrogen atoms, and its UV absorbance, from the fluorophenyl group, are key determinants for the analytical strategies outlined below. Furthermore, the presence of a stereocenter at the C3 position necessitates consideration for chiral analysis, a critical aspect in pharmaceutical development.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO | [4] |
| Molecular Weight | 181.21 g/mol | [4][5] |
| Structure | ![]() | - |
| Chirality | Contains one stereocenter at C3. | [5] |
| Predicted LogP | 1.52 | [5] |
| Key Features | Polar morpholine ring, UV-active fluorophenyl group. | [2][6] |
PART I: High-Performance Liquid Chromatography (HPLC-UV) Analysis
Principle and Rationale
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis, ideally suited for non-volatile or thermally sensitive compounds.[7] For 3-(2-Fluorophenyl)morpholine, a reversed-phase HPLC (RP-HPLC) method provides robust quantification and is capable of separating the main compound from potential non-polar and polar impurities.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected as the industry standard for its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions.[8]
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. An acid additive (e.g., 0.1% Trifluoroacetic Acid - TFA) is incorporated into the mobile phase. This serves a critical purpose: at a low pH, the secondary amine of the morpholine ring (pKa ≈ 8.7) is protonated, which prevents peak tailing caused by interaction with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.[8]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed. This is superior to an isocratic method for impurity analysis as it allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe and with improved peak resolution.[9]
-
UV Detection: The 2-fluorophenyl group is a strong chromophore. UV detection at 254 nm and 280 nm provides excellent sensitivity and selectivity for the analyte.[8]
HPLC Experimental Protocol: Achiral Analysis
This protocol is designed for the quantification and purity determination of 3-(2-Fluorophenyl)morpholine. All analytical methods must be validated to demonstrate they are fit for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]
2.2.1. Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), Spectrophotometric Grade
-
Ultrapure Water (18.2 MΩ·cm)
-
3-(2-Fluorophenyl)morpholine Reference Standard
2.2.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XSELECT CSH C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for higher precision) |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-22 min: 90% B; 22-23 min: 90% to 10% B; 23-25 min: 10% B (Re-equilibration) |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (e.g., 50 µg/mL): Dilute the stock solution accordingly with the diluent.
-
Sample Preparation: Prepare samples in the same diluent to a target concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
2.2.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
HPLC Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
Advanced Application: Chiral Separation
Since 3-(2-Fluorophenyl)morpholine is chiral, separating its enantiomers is often a regulatory requirement. Direct separation using a Chiral Stationary Phase (CSP) is the most efficient method.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[14]
Rationale: The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times and, thus, separation.[14]
Suggested Starting Conditions for Chiral Method Development:
-
Column: Chiralcel OD-H or Chiralpak AD-H (5 µm particles).
-
Mode: Normal Phase (preferred for polysaccharide CSPs).
-
Mobile Phase: Hexane / Isopropanol (e.g., 90:10 v/v). Small amounts of an amine additive like diethylamine (DEA) may be needed to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
PART II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Rationale
GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique, especially for identifying impurities.[15] However, direct GC analysis of polar, hydrogen-bonding compounds like morpholine derivatives can be problematic, leading to poor peak shape and column bleed.[16]
Causality of Method Design:
-
Derivatization: To overcome the polarity issue, a chemical derivatization step is employed. This process converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[17][18] A well-established method for secondary amines like morpholine is nitrosation, where it reacts with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine.[16][17][19] This derivative exhibits excellent chromatographic properties.
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. It separates compounds primarily based on their boiling points and is robust enough for routine analysis.
-
Injection Mode: Splitless injection is used for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby maximizing sensitivity.
-
Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint for unambiguous identification. Data can be acquired in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying the target analyte.
GC-MS Experimental Protocol
This protocol is designed for the trace-level detection and identification of 3-(2-Fluorophenyl)morpholine following derivatization.
3.2.1. Materials and Reagents
-
Dichloromethane (DCM), GC Grade
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Anhydrous Sodium Sulfate
-
Sample and Standard as described in 2.2.1.
3.2.2. Sample Preparation and Derivatization
-
pH Adjustment: Transfer 2.0 mL of the aqueous sample or standard solution into a glass vial. Adjust the pH to approximately 1.5 by adding 200 µL of 0.05 M HCl.[19]
-
Nitrosation: Add 200 µL of saturated sodium nitrite solution. Vortex for 30 seconds.[19]
-
Reaction: Heat the mixture at 40 °C for 5 minutes, then cool to room temperature.[19]
-
Extraction: Add 0.5 mL of dichloromethane (DCM), vortex for 1 minute, and allow the layers to separate for 10 minutes.[19]
-
Drying: Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Inject 1 µL of the dried organic extract into the GC-MS.
3.2.3. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM |
| SIM Ions (Hypothetical) | Target ions for the N-nitroso derivative would be determined from the full scan spectrum (e.g., molecular ion, key fragments). |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Method Validation Summary
Both the HPLC and GC-MS methods described must undergo a formal validation process to ensure their reliability for routine use in a regulated environment.[20] The validation should assess the following parameters as defined by the ICH Q2(R2) guideline[10]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentration levels for which the method has been shown to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies on spiked samples.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 3-(2-Fluorophenyl)morpholine. The primary RP-HPLC method is suitable for routine quality control, offering precise quantification and purity assessment. The orthogonal GC-MS method, incorporating a validated derivatization procedure, serves as a powerful tool for identity confirmation and sensitive trace-level analysis. The inclusion of strategies for chiral separation addresses the critical need for stereochemical control in modern drug development. Together, these protocols ensure the generation of high-quality, reliable, and defensible analytical data for researchers, scientists, and drug development professionals.
References
-
Kim, H. et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. MDPI. Available at: [Link]
-
Deswal, S. et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]
-
Zhelev, D. et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
-
Anwar, S. & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]
-
Devi, S. et al. (2017). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]
-
Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]
-
Naim, M. J. et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. Available at: [Link]
-
Cao, M. et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Ilisz, I. et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
Chan, C. C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
Stalcup, A. M. (2010). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Paíga, P. et al. (2019). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available at: [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available at: [Link]
-
Schürenkamp, J. et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Available at: [Link]
-
Naim, M. J. et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Basha, S. J. S. et al. (2013). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
-
Jabirian, S. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. Available at: [Link]
-
IARC. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]
-
Pal'chikov, V. A. (2016). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Fluorophenyl)morpholine | CymitQuimica [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. fda.gov [fda.gov]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. wjarr.com [wjarr.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. ijpsdronline.com [ijpsdronline.com]
Application Notes & Protocols: A Framework for Preclinical Efficacy Testing of 3-(2-Fluorophenyl)morpholine in Rodent Models
Introduction: Rationale for a Hypothesis-Driven Approach
3-(2-Fluorophenyl)morpholine is a novel chemical entity for which the precise mechanism of action and therapeutic potential are yet to be fully elucidated. The structure, containing a morpholine ring and a fluorophenyl group, provides a rational starting point for investigation. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to modulate pharmacokinetic properties and often found in compounds targeting the central nervous system (CNS).[1][2][3] Specifically, various morpholine derivatives have demonstrated antidepressant and anxiolytic activities.[4][5]
Given this structural rationale, this document outlines a hypothesis-driven framework to evaluate the efficacy of 3-(2-Fluorophenyl)morpholine as a potential antidepressant and/or anxiolytic agent. We will proceed under the working hypothesis that the compound may act as a monoamine reuptake inhibitor, a common mechanism for such therapeutic agents.[6][7] This guide provides a comprehensive, tiered approach, beginning with essential pharmacokinetic profiling and target engagement, followed by a suite of validated behavioral models to assess efficacy.
Part 1: Foundational Pharmacokinetics and Target Engagement
A fundamental prerequisite for any CNS-active compound is its ability to cross the blood-brain barrier (BBB) and engage its intended target at therapeutically relevant concentrations. Therefore, initial studies must characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-(2-Fluorophenyl)morpholine.
Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the plasma, brain, and cerebrospinal fluid (CSF) concentration-time profiles of the compound after systemic administration in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[8][9]
Key Parameters to Evaluate:
-
Maximum Concentration (Cmax): The peak concentration of the drug.
-
Time to Cmax (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Brain-to-Plasma Ratio (Kp) and Unbound Brain-to-Plasma Ratio (Kpuu): Critical indicators of BBB penetration.[10]
Table 1: Representative Pharmacokinetic Data for a CNS Compound
| Parameter | Route | Dose (mg/kg) | Plasma | Brain | CSF |
| Cmax (ng/mL) | IV | 1 | 250 | 150 | 15 |
| PO | 10 | 400 | 240 | 25 | |
| Tmax (h) | IV | 0.1 | 0.25 | 0.5 | |
| PO | 1 | 1.5 | 2 | ||
| AUC (ng*h/mL) | IV | 500 | 350 | 40 | |
| PO | 2000 | 1400 | 160 | ||
| Oral Bioavailability (%) | 80% | ||||
| Kpuu (unbound) | 1.2 |
This table presents hypothetical data to illustrate key PK parameters.
In Vivo Microdialysis for Target Engagement
Objective: To directly measure the effect of 3-(2-Fluorophenyl)morpholine on extracellular levels of key monoamine neurotransmitters (serotonin and norepinephrine) in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).[11][12] An increase in these neurotransmitters following drug administration would provide strong evidence for monoamine reuptake inhibition.[13]
Workflow Diagram: Preclinical Evaluation Strategy
Caption: Hypothesized mechanism: Compound blocks SERT/NET, increasing synaptic neurotransmitters.
Detailed Protocol (Mouse):
-
Stress Regimen (4-8 weeks):
-
Expose mice to one mild stressor per day on a randomized schedule. [14] * Examples of stressors include: damp bedding for 4 hours, cage tilt (45°), stroboscopic lighting, white noise, social isolation, and predator sounds/smells. 2[15][16]. Drug Administration:
-
After the initial stress induction period (e.g., 2-4 weeks), begin chronic daily administration of the test compound or vehicle, continuing for the remainder of the stress protocol.
-
-
Behavioral Endpoints:
-
Sucrose Preference Test (SPT): The primary measure of anhedonia. Stressed animals typically show a reduced preference for a sucrose solution over plain water. A reversal of this deficit indicates antidepressant effect.
-
Forced Swim Test (FST): Conducted at the end of the protocol to assess behavioral despair.
-
Coat State and Body Weight: Chronic stress often leads to a deterioration of coat condition and suppressed weight gain, which can be reversed by effective treatments. 4[14]. Data Analysis: Compare behavioral and physiological measures between non-stressed controls, vehicle-treated stressed animals, and compound-treated stressed animals. A normalization of the stress-induced deficits in the compound-treated group indicates efficacy.
-
Table 2: Representative Data from the Unpredictable Chronic Mild Stress (UCMS) Model
| Group | Treatment | Sucrose Preference (%) | Immobility Time in FST (s) |
| Control | Vehicle | 85 ± 4 | 95 ± 10 |
| UCMS | Vehicle | 55 ± 5 | 160 ± 12 |
| UCMS | 3-PFM (10 mg/kg) | 78 ± 6# | 110 ± 9# |
| UCMS | Fluoxetine (20 mg/kg) | 81 ± 5# | 105 ± 11# |
Data are presented as mean ± SEM. *p<0.05 vs. Control. #p<0.05 vs. UCMS + Vehicle. This table presents hypothetical data illustrating a successful reversal of stress-induced deficits.
Conclusion and Future Directions
This document provides a robust, multi-tiered framework for the initial preclinical evaluation of 3-(2-Fluorophenyl)morpholine. Positive results in these models would provide a strong rationale for further development. Subsequent steps would include more complex cognitive assessments, safety pharmacology, and toxicology studies to build a comprehensive profile of the compound's therapeutic potential and safety. The use of validated, well-characterized models is crucial for generating reliable and translatable data for CNS drug discovery programs.
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
Protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Ikawati, Z., Wahyuono, R. A., & Ma'at, S. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 99–104. [Link]
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Carvalho, J. C., et al. (2018). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 12, 29. [Link]
-
Gothwal, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 2218-2234. [Link]
-
Monteggia, L. M., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of visualized experiments : JoVE, (106), e53109. [Link]
-
Chetty, M., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(12), 1461–1475. [Link]
-
de Lange, E. C., et al. (2013). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. The AAPS journal, 15(4), 1034–1045. [Link]
-
Singh, R. K., et al. (2020). Morpholine as a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action. Bioorganic chemistry, 96, 103578. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Ball, K., et al. (2014). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Pharmaceutical research, 31(8), 2092–2106. [Link]
-
Tzedek, S., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments : JoVE, (140), 58234. [Link]
-
Wieronska, J. M., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Biomedicines, 11(9), 2419. [Link]
-
Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in behavioral neuroscience, 9, 23. [Link]
-
Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2206–2223. [Link]
-
Tao, R., & Auerbach, S. B. (1995). Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction. Journal of neurochemistry, 65(6), 2649–2656. [Link]
-
Hengerer, B., et al. (2018). Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. Frontiers in psychiatry, 9, 509. [Link]
-
Lukić, I., et al. (2022). Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics. International journal of molecular sciences, 23(3), 1876. [Link]
-
News-Medical. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
JoVE Science Education Database. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. [Link]
-
Arisys. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
-
Loop. (2017). Elevated Plus Maze: Understanding the Basics. [Link]
-
Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
JoVE Science Education Database. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. [Link]
-
E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Andrews, A. M., et al. (2016). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 7(4), 466–474. [Link]
-
Lunte, C. E., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(9), 289A–297A. [Link]
-
Westerhout, J., et al. (2018). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 112, 123–132. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 8. aragenbio.com [aragenbio.com]
- 9. youtube.com [youtube.com]
- 10. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
Formulating 3-(2-Fluorophenyl)morpholine for biological studies
Application Note: Formulation Strategies for 3-(2-Fluorophenyl)morpholine in Preclinical Biological Assays
Abstract
3-(2-Fluorophenyl)morpholine is a pharmacologically active scaffold often utilized in neuroscience and metabolic research as a monoamine transporter modulator.[1] Its physicochemical profile—characterized by a secondary amine (pKa ~8.5) and a lipophilic fluorinated aromatic ring (LogP ~1.5)—presents specific formulation challenges. This Application Note provides a standardized, self-validating workflow for formulating this compound. We detail the transition from organic stock solutions to physiological vehicles using pH manipulation, co-solvency, and cyclodextrin complexation to ensure experimental reproducibility and biological relevance.
Physicochemical Profiling & Pre-Formulation Logic
Before attempting formulation, one must understand the molecular levers available. 3-(2-Fluorophenyl)morpholine exists in two primary forms: the Free Base (oily/waxy solid, lipophilic) and the Salt (usually Hydrochloride, crystalline, hydrophilic).
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 181.21 g/mol | Small molecule; rapid diffusion expected.[2] |
| LogP | ~1.5 | Moderately lipophilic.[2] Crosses BBB readily but requires assistance for high-concentration aqueous dosing. |
| pKa (Base) | ~8.4 – 8.6 | Critical Lever: The molecule is >99% ionized at pH < 6.[1][2]0. Acidification is the primary solubilization strategy.[1] |
| Water Solubility | Free Base: <1 mg/mLHCl Salt: >20 mg/mL | Rule: Always prefer the salt form for aqueous studies.[1][2] If starting with free base, in situ salt formation is required. |
Formulation Decision Matrix
The following workflow illustrates the logical selection of vehicle based on the compound form and intended assay.
Figure 1: Decision tree for vehicle selection.[1] Blue nodes indicate decision points; Green indicates optimal solubility paths; Red indicates lipophilic challenges.
Protocol A: Preparation of Stock Solutions (Storage)
Purpose: To create a stable, high-concentration liquid form for long-term storage and subsequent dilution. Best Practice: Avoid storing aqueous solutions. Hydrolysis or oxidation of the secondary amine can occur over time.
-
Vehicle: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.[1]
-
Concentration: 50 mM or 100 mM.
-
Procedure:
-
Weigh 18.1 mg of 3-(2-Fluorophenyl)morpholine.[3]
-
Add 1.0 mL of DMSO.
-
Vortex for 30 seconds. Visual check: Solution must be clear.
-
Aliquot into amber glass vials (avoid plastics that leach plasticizers).
-
Store at -20°C.
-
Shelf Life: 6 months (re-verify purity by HPLC if older).
-
Protocol B: In Vitro Formulation (Cell Culture)
Challenge: 3-(2-Fluorophenyl)morpholine is a basic amine.[1][2] High concentrations can alter lysosomal pH (lysosomotropism) leading to false positives in toxicity assays. Constraint: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.
-
Thaw the 100 mM DMSO stock.
-
Intermediate Dilution:
-
Dilute stock 1:100 in culture media (creates 1 mM solution, 1% DMSO).
-
Note: If precipitation occurs here, use a 1:100 dilution in sterile water first, then add to media.
-
-
Final Dosing:
-
Pipette the intermediate solution into cell wells to achieve target concentrations (e.g., 1 µM, 10 µM).
-
Control: Always run a "Vehicle Control" well containing 0.1% DMSO without drug.[1]
-
Protocol C: In Vivo Formulation (Parenteral & Oral)
Context: For animal studies (IP, IV, PO), DMSO is often non-ideal due to irritation and potential blood-brain barrier permeabilization artifacts. Preferred Strategy: 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] Why? HP-β-CD encapsulates the lipophilic phenyl ring, while the hydrophilic exterior ensures solubility. It is non-toxic and compatible with IV/IP routes.
Materials:
-
3-(2-Fluorophenyl)morpholine (Free base or Salt).[1]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma grade).[1][2]
-
0.1 N HCl (if using Free Base).
-
Sterile Water for Injection.
-
0.1 N NaOH (for pH adjustment).
Step-by-Step Procedure:
-
Prepare Vehicle (20% HP-β-CD):
-
Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water.
-
Filter through a 0.22 µm PES filter.
-
-
Compound Addition:
-
Scenario A (Using HCl Salt): Add required amount of drug powder directly to the HP-β-CD solution. Vortex. It should dissolve rapidly.
-
Scenario B (Using Free Base):
-
Weigh drug powder into a vial.
-
Add 1.0 molar equivalent of 0.1 N HCl.[1] Vortex until dissolved (creates salt in situ).
-
Add the 20% HP-β-CD solution to volume.
-
-
-
pH Adjustment (Critical):
-
Check pH.[4]
-
Target pH: 5.5 – 6.5 .
-
Reasoning: If pH > 7, the free base may precipitate. If pH < 4, it causes injection site pain/necrosis.
-
Adjust carefully with dilute NaOH or HCl.
-
-
Sterilization:
-
Syringe filter (0.22 µm) the final formulation.
-
Validation: Inspect for "Schlieren" lines or turbidity. Solution must be water-clear.
-
Quality Control & Stability
Never assume a formulation is stable. Basic amines can oxidize.
-
Visual Check: Before every dose, hold the vial up to a light source. Any cloudiness indicates precipitation. Do not dose.
-
HPLC Method (Standard):
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.
-
FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Chapter on Solubility and Formulation).
-
PubChem Compound Summary. (2023). 3-Phenylmorpholine derivatives and physicochemical data. [1]
Sources
- 1. 3-Phenylmorpholine | C10H13NO | CID 3613837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(2-Fluorophenyl)morpholine
Introduction: The Therapeutic Potential of the Phenylmorpholine Scaffold
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its ability to engage in crucial hydrogen bond interactions, make it an attractive scaffold for drug design.[1][2] When incorporated into a phenylmorpholine framework, these properties are often enhanced, leading to compounds with significant activity within the central nervous system (CNS).[1][2] Phenylmorpholine derivatives have shown promise in modulating a variety of CNS targets, including receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases.[1][2]
3-(2-Fluorophenyl)morpholine is a member of this promising class of compounds. While its specific biological targets are not yet fully elucidated, the structural similarity to known monoamine transporter ligands, such as 3-fluorophenmetrazine (3-FPM) which acts as a substrate-releasing agent at dopamine (DAT) and norepinephrine (NET) transporters, suggests a high probability of interaction with these critical CNS proteins.[3] Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating neurotransmission. Their dysfunction is implicated in a host of neurological and psychiatric disorders, making them prime targets for therapeutic intervention.[4][5]
Furthermore, the structural features of 3-(2-Fluorophenyl)morpholine warrant an investigation into its potential interaction with sigma receptors. Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a variety of cellular functions and are considered important targets for neuropsychiatric and neurodegenerative diseases.[6][7]
This document provides a comprehensive guide for the high-throughput screening (HTS) of 3-(2-Fluorophenyl)morpholine to elucidate its biological activity. We will focus on a primary screening campaign against the dopamine transporter, followed by secondary screening against sigma-1 and sigma-2 receptors to assess selectivity.
High-Throughput Screening Workflow for 3-(2-Fluorophenyl)morpholine
The proposed HTS workflow is designed to efficiently identify the primary biological target of 3-(2-Fluorophenyl)morpholine and assess its selectivity. The workflow consists of three main stages: Primary Screening, Hit Confirmation and Dose-Response, and Selectivity Profiling.
Caption: High-throughput screening workflow for 3-(2-Fluorophenyl)morpholine.
Part 1: Primary High-Throughput Screening - Dopamine Transporter (DAT) Uptake Assay
The primary screen will utilize a fluorescence-based neurotransmitter uptake assay to measure the activity of 3-(2-Fluorophenyl)morpholine on the dopamine transporter. This assay format is highly amenable to HTS due to its homogeneous, no-wash protocol and robust signal window.[4][5]
Principle of the Assay
This assay employs a fluorescent substrate that acts as a mimic for dopamine and is transported into cells expressing the dopamine transporter.[4][5] The accumulation of the fluorescent substrate inside the cells leads to a measurable increase in fluorescence intensity. Compounds that inhibit the dopamine transporter will prevent the uptake of the fluorescent substrate, resulting in a decrease in the fluorescence signal.
Experimental Protocol
1. Cell Culture and Plating:
-
Use a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Culture cells to ~80-90% confluency in appropriate media.
-
Harvest and seed cells into 384-well, black, clear-bottom assay plates at a pre-optimized density.
-
Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation and Addition:
-
Prepare a stock solution of 3-(2-Fluorophenyl)morpholine in 100% DMSO.
-
Perform serial dilutions to create a concentration range for dose-response analysis in subsequent steps. For the primary screen, a single high concentration is typically used.
-
Using an automated liquid handler, transfer a small volume of the compound solution to the assay plate wells.
-
Include appropriate controls:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: A known DAT inhibitor (e.g., GBR-12909).
-
3. Assay Execution:
-
Prepare the fluorescent substrate solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4]
-
Add the fluorescent substrate solution to all wells of the assay plate.
-
Incubate the plate at room temperature for a pre-determined time to allow for substrate uptake.
4. Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw fluorescence data to the plate controls (positive and negative).
-
Activity Calculation: Calculate the percent inhibition for each compound-treated well relative to the controls.
-
Hit Selection: Define a "hit" as a compound that exhibits a statistically significant level of inhibition (e.g., >3 standard deviations from the mean of the negative controls).
Quality Control: Z'-Factor Calculation
The robustness of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative control signals.[8][9]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[8][10]
Part 2: Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen must be confirmed in a follow-up study. This involves re-testing the compounds and generating a dose-response curve to determine their potency (IC₅₀ value).
Protocol for Dose-Response Curve Generation
-
Prepare a series of dilutions of the hit compounds, typically in a 1:3 or 1:10 dilution series, to cover a wide concentration range.
-
Perform the DAT uptake assay as described in Part 1, using the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.
Part 3: Selectivity Profiling - Sigma Receptor Binding Assays
To determine the selectivity of the confirmed active compounds, secondary screening against related targets is crucial. Given the structural similarities of 3-(2-Fluorophenyl)morpholine to known sigma receptor ligands, we will perform radioligand binding assays for sigma-1 and sigma-2 receptors.[6][7]
Principle of Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand that specifically binds to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.
Protocol for Sigma-1 Receptor Binding Assay
1. Membrane Preparation:
-
Use commercially available cell membranes expressing the human sigma-1 receptor or prepare them from a suitable cell line.
2. Assay Setup:
-
In a 96-well plate, combine the receptor membranes, a selective sigma-1 radioligand (e.g., -pentazocine), and varying concentrations of the test compound.[6][7]
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radiolabeled sigma-1 ligand (e.g., haloperidol) to block all specific binding.[11]
-
Test Compound Wells: Wells containing membranes, radioligand, and the test compound at various concentrations.
3. Incubation and Filtration:
-
Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[6][11]
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Data Acquisition:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
Protocol for Sigma-2 Receptor Binding Assay
The protocol for the sigma-2 receptor binding assay is similar to that of the sigma-1 assay, with the following modifications:
-
Receptor Source: Use membranes from cells expressing the human sigma-2 receptor.
-
Radioligand: Use a suitable radioligand for the sigma-2 receptor, such as [³H]-DTG (1,3-di-o-tolylguanidine).[7][12]
-
Non-specific Binding: A known sigma-2 ligand is used to define non-specific binding.
Data Analysis for Selectivity
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Generate dose-response curves and determine the IC₅₀ values for the sigma-1 and sigma-2 receptors.
-
Compare the IC₅₀ values obtained for the dopamine transporter with those for the sigma receptors to determine the selectivity profile of 3-(2-Fluorophenyl)morpholine.
Data Interpretation and Hit Prioritization
The final step in this HTS campaign is to analyze the complete dataset and prioritize the most promising compounds for further investigation.
| Parameter | Description | Importance |
| DAT IC₅₀ | Potency at the primary target. | A lower IC₅₀ indicates higher potency. |
| Sigma-1 IC₅₀ | Potency at the sigma-1 receptor. | Used to determine selectivity. |
| Sigma-2 IC₅₀ | Potency at the sigma-2 receptor. | Used to determine selectivity. |
| Selectivity Ratios | (IC₅₀ Sigma-1 / IC₅₀ DAT) and (IC₅₀ Sigma-2 / IC₅₀ DAT) | Higher ratios indicate greater selectivity for the dopamine transporter. |
A compound with high potency for the dopamine transporter and high selectivity over sigma receptors would be a promising candidate for further lead optimization studies.
Conclusion
This application note provides a detailed and scientifically grounded framework for the high-throughput screening of 3-(2-Fluorophenyl)morpholine. By employing a primary fluorescence-based assay for the dopamine transporter and secondary radioligand binding assays for sigma receptors, researchers can efficiently determine the compound's primary biological target and its selectivity profile. The robust protocols and data analysis guidelines presented here will enable drug discovery professionals to effectively evaluate the therapeutic potential of this and other novel phenylmorpholine derivatives.
References
-
Hondebrink, L., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(10), 1533-1540. Available from: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.18. Available from: [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(5), 2349-2381. Available from: [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
-
Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Available from: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Available from: [Link]
-
Farkas, A., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13329. Available from: [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved February 4, 2026, from [Link]
-
GOV.UK. (2026, January 28). Ketamine: an updated review of use and harms (accessible). Retrieved February 4, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 4, 2026, from [Link]
-
Hsieh, J. H., et al. (2010). Dose-Response Modeling of High-Throughput Screening Data. Current Chemical Genomics, 4, 77–88. Available from: [Link]
-
Zou, M. F., et al. (2014). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS chemical neuroscience, 5(11), 1055–1064. Available from: [Link]
-
van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12228. Available from: [Link]
-
Cheng, M. H., et al. (2017). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. ACS chemical neuroscience, 8(11), 2436–2446. Available from: [Link]
-
Wikipedia. (2023, December 18). Z-factor. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Xu, J., et al. (2010). Functional assays to define agonists and antagonists of the sigma-2 receptor. FEBS letters, 584(6), 1105–1110. Available from: [Link]
- Damaj, M. I., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
-
Tecan. (n.d.). Rapid generation of dose-response curves for high throughput screening. Retrieved February 4, 2026, from [Link]
-
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved February 4, 2026, from [Link]
-
Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved February 4, 2026, from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved February 4, 2026, from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved February 4, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 4, 2026, from [Link]
-
Wallach, J., & Brandt, S. D. (2024). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv. Available from: [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved February 4, 2026, from [Link]
- Damaj, M. I., et al. (2017). Phenylmorpholines and analogues thereof. Google Patents.
-
RCSB PDB. (2024, May 15). 8HFE: Cryo-EM structure of human norepinephrine transporter NET in an inward-open state at resolution of 2.5 angstrom. Retrieved February 4, 2026, from [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. Available from: [Link]
-
BMG LABTECH. (n.d.). HTS & Drug Discovery. Retrieved February 4, 2026, from [Link]
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved February 4, 2026, from [Link]
-
Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. Available from: [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available from: [Link]
-
SPT Labtech. (n.d.). Miniaturized serial dilution of compounds: essential for ultrahigh throughput screening (uHTS) drug discovery. Retrieved February 4, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 4, 2026, from [Link]
-
Głowacka, I. E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. Available from: [Link]
-
Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved February 4, 2026, from [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
-
Pifl, C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 1-10. Available from: [Link]
-
Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 55(20), 8872–8885. Available from: [Link]
-
Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188–6191. Available from: [Link]
-
Wikipedia. (2024, January 28). Stimulant. In Wikipedia. Retrieved February 4, 2026, from [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 5. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application of 3-(2-Fluorophenyl)morpholine in Neuropharmacology Research: A Technical Guide
Introduction: The Strategic Importance of the 3-(2-Fluorophenyl)morpholine Scaffold
In the landscape of central nervous system (CNS) drug discovery, the morpholine heterocycle has emerged as a privileged scaffold. Its inherent physicochemical properties, including a favorable pKa and the capacity for both hydrophilic and lipophilic interactions, often impart improved aqueous solubility and the ability to traverse the blood-brain barrier—critical hurdles in the development of neurotherapeutics.[1] The incorporation of a morpholine ring can enhance molecular potency and fine-tune pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1]
The subject of this guide, 3-(2-Fluorophenyl)morpholine, represents a strategic iteration of this scaffold. The placement of a fluorine atom at the ortho-position of the phenyl ring introduces a potent electron-withdrawing group. This modification can significantly influence the molecule's interaction with its biological targets, affecting binding affinity and selectivity. While extensive therapeutic applications for 3-(2-Fluorophenyl)morpholine are not yet widely documented, its true value lies in its application within drug discovery programs. It serves as a key structural analogue for building compound libraries aimed at screening against a wide array of enzymes and receptors, thereby playing a crucial role in lead optimization and the elucidation of structure-activity relationships (SAR).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(2-Fluorophenyl)morpholine in neuropharmacology research. It details its potential mechanisms of action, protocols for its characterization, and its utility in preclinical behavioral models.
Hypothesized Mechanism of Action: Modulation of Monoaminergic Systems
Based on the broader class of phenylmorpholine derivatives, a primary hypothesized mechanism of action for 3-(2-Fluorophenyl)morpholine is the modulation of monoamine neurotransmitter systems. This can occur through two principal pathways: inhibition of monoamine reuptake transporters or inhibition of monoamine oxidase (MAO) enzymes.
Inhibition of Monoamine Reuptake Transporters
Many psychoactive compounds exert their effects by blocking the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are the primary targets for these inhibitors.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by 3-(2-Fluorophenyl)morpholine.
Inhibition of Monoamine Oxidase (MAO)
MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to increased levels of monoamines in the brain. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.
Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Inhibition of monoamine oxidase by 3-(2-Fluorophenyl)morpholine.
Experimental Protocols for Neuropharmacological Characterization
To elucidate the precise mechanism of action and potential therapeutic applications of 3-(2-Fluorophenyl)morpholine, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
1. Monoamine Transporter Binding Affinity
This assay determines the binding affinity of 3-(2-Fluorophenyl)morpholine to DAT, SERT, and NET.
-
Principle: Radioligand binding assays measure the displacement of a known radioactive ligand from its target receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
Protocol: Radioligand Binding Assay for DAT, SERT, and NET
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 3-(2-Fluorophenyl)morpholine. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.
-
Illustrative Data Table: Monoamine Transporter Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 3-(2-Fluorophenyl)morpholine | To be determined | To be determined | To be determined |
| Cocaine (Reference) | 100 - 200 | 200 - 400 | 300 - 500 |
| Fluoxetine (Reference) | >1000 | 1 - 10 | >1000 |
| Desipramine (Reference) | >1000 | >1000 | 1 - 10 |
Note: Reference values are approximate and can vary between studies.
2. Monoamine Oxidase Inhibition Assay
This assay determines the inhibitory potency of 3-(2-Fluorophenyl)morpholine against MAO-A and MAO-B.
-
Principle: The MAO-Glo™ Assay is a luminescence-based method that measures the activity of MAO enzymes. MAO converts a luminogenic substrate into luciferin, which is then detected by luciferase. A decrease in the luminescent signal in the presence of the test compound indicates MAO inhibition.[2][3][4]
-
Protocol: MAO-Glo™ Assay
-
Reagents: Use a commercial MAO-Glo™ Assay kit (Promega). Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.[2][3]
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Incubation: In a 96-well white plate, add the MAO enzyme, MAO-Glo™ substrate, and varying concentrations of 3-(2-Fluorophenyl)morpholine. Incubate at room temperature for 60 minutes.[2]
-
Luminescence Detection: Add the reconstituted Luciferin Detection Reagent to each well. Incubate for 20 minutes at room temperature to stabilize the signal.[2]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values using non-linear regression.
-
Illustrative Data Table: MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 3-(2-Fluorophenyl)morpholine | To be determined | To be determined |
| Clorgyline (Reference) | 0.005 - 0.01 | >100 |
| Selegiline (Reference) | >10 | 0.01 - 0.02 |
Note: Reference values are approximate and can vary between studies.
In Vivo Behavioral Assays
1. Assessment of Antidepressant-Like Activity
The forced swim test and tail suspension test are widely used behavioral despair models to screen for potential antidepressant effects.
-
Principle: Rodents placed in an inescapable, stressful situation will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.[5][6]
-
Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer 3-(2-Fluorophenyl)morpholine or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.
-
Place each mouse individually into the cylinder for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
-
Protocol: Tail Suspension Test (TST)
-
Apparatus: A suspension box that allows the mouse to hang freely by its tail.
-
Procedure:
-
Data Analysis: Similar to the FST, compare the immobility time between groups.
-
2. Assessment of Stimulant Activity
The locomotor activity test is used to assess the effects of a compound on spontaneous motor activity, which can indicate stimulant or sedative properties.
-
Principle: This test measures the movement of an animal in a novel environment. Stimulant drugs typically increase locomotor activity.
-
Protocol: Locomotor Activity Test
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open-field arena and record its activity for a set period (e.g., 60 minutes).
-
Parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Compare the locomotor parameters between the treated and vehicle groups.
-
Experimental Workflow for Neuropharmacological Profiling
Caption: Workflow for characterizing 3-(2-Fluorophenyl)morpholine.
Conclusion and Future Directions
3-(2-Fluorophenyl)morpholine is a compound of significant interest for neuropharmacology research, primarily due to its potential to interact with key CNS targets. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. By systematically evaluating its affinity for monoamine transporters and its inhibitory activity against MAO enzymes, researchers can elucidate its primary mechanism of action. Subsequent in vivo behavioral studies will be crucial in defining its potential therapeutic profile, whether it be as an antidepressant, a psychostimulant, or a tool for probing the complexities of monoaminergic neurotransmission. The insights gained from such studies will not only advance our understanding of the neuropharmacological effects of this specific compound but also contribute to the broader field of CNS drug discovery by informing the design of next-generation therapeutics.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
-
Behavioral characterization of morphine effects on motor activity in mice. (2005). Pharmacology Biochemistry and Behavior. [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). International Journal of Molecular Sciences. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]
-
Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. (2015). Behavioural Brain Research. [Link]
-
Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes. (1990). Neuropharmacology. [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2018). European Journal of Medicinal Chemistry. [Link]
-
The Tail Suspension Test. (2012). Journal of Visualized Experiments. [Link]
-
Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (2016). ResearchGate. [Link]
-
Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2015). Neuropharmacology. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). Springer Nature Experiments. [Link]
-
SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). PsychoGenics Inc. [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2023). Molecules. [Link]
-
The Mouse Forced Swim Test. (2011). Journal of Visualized Experiments. [Link]
-
Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. (2023). protocols.io. [Link]
-
Potential Antidepressant Effects of Novel Tropane Compounds, Selective for Serotonin or Dopamine Transporters. (1997). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Overview of Monoamine Transporters. (2014). Current Protocols in Pharmacology. [Link]
-
Tail Suspension Test. (n.d.). Creative Biolabs. [Link]
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Iranian Chemical Society. [Link]
-
Dose–response curve for the locomotor activity assay in mice. (2015). ResearchGate. [Link]
-
Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). ResearchGate. [Link]
-
Potential Antidepressant Effects of Novel Tropane Compounds, Selective for Serotonin or Dopamine Transporters. (1997). ResearchGate. [Link]
-
Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020). Frontiers in Pharmacology. [Link]
-
Forced swim test. (2020). YouTube. [Link]
-
Pharmacology of novel synthetic stimulants structurally related to the bath salts constituent MDPV. (2014). Neuropsychopharmacology. [Link]
-
The tail suspension test. (2012). Journal of Visualized Experiments. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. (2013). Future Medicinal Chemistry. [Link]
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience. [Link]
-
Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. (2018). Frontiers in Pharmacology. [Link]
-
The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). (2020). Frontiers in Psychiatry. [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (2016). Frontiers in Pharmacology. [Link]
-
Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine. (2022). International Journal of Molecular Sciences. [Link]
-
Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy. (2020). Frontiers in Behavioral Neuroscience. [Link]
-
IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. (2023). ResearchGate. [Link]
-
The tail suspension test as a model for assessing antidepressant activity: Review of pharmacological and genetic studies in mice. (2005). Neuroscience & Biobehavioral Reviews. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
What is the locomotor activity test used for in behavioral studies?. (2025). News-Medical.net. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. promega.com [promega.com]
- 3. MAO-Glo™ Assay Protocol [promega.jp]
- 4. MAO-Glo™ Assay Systems [promega.sg]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(2-Fluorophenyl)morpholine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of 3-Aryl-Morpholine in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its inherent properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it an attractive moiety for drug design.[3] The introduction of an aryl group at the 3-position of the morpholine ring creates a versatile platform for exploring structure-activity relationships (SAR), particularly for targets within the central nervous system (CNS).[3] The 2-fluorophenyl substitution, in particular, can introduce favorable electronic properties and metabolic blocking sites, making 3-(2-fluorophenyl)morpholine a compelling starting point for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis of 3-(2-fluorophenyl)morpholine and its derivatives, tailored for researchers engaged in SAR-driven drug discovery programs. We will delve into the strategic considerations behind the synthetic routes, provide detailed experimental protocols, and discuss key derivatization strategies for comprehensive SAR exploration.
Strategic Synthesis of the 3-(2-Fluorophenyl)morpholine Core
The construction of the 3-aryl-morpholine scaffold can be approached through several synthetic strategies. A common and efficient method involves the reaction of an appropriately substituted amino alcohol with a suitable dielectrophile. A particularly effective and convergent approach for synthesizing 3-(2-fluorophenyl)morpholine involves the cyclization of a 1-(2-fluorophenyl)-2-(2-hydroxyethylamino)ethanol intermediate. This key intermediate can be synthesized from the corresponding epoxide.
Visualizing the Synthetic Pathway
Caption: Synthetic route to 3-(2-Fluorophenyl)morpholine.
Protocol 1: Synthesis of 3-(2-Fluorophenyl)morpholine Hydrochloride
This protocol outlines a two-step process for the synthesis of the hydrochloride salt of 3-(2-fluorophenyl)morpholine, a stable and readily handled form of the core scaffold.
Step 1: Synthesis of 1-(2-Fluorophenyl)-2-(2-hydroxyethylamino)ethanol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Charge the flask with 2-fluorostyrene oxide (1.0 eq) and ethanolamine (3.0 eq). The excess ethanolamine serves as both a reactant and a solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanolamine under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amino alcohol intermediate.
Step 2: Cyclization to 3-(2-Fluorophenyl)morpholine and Salt Formation
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the crude 1-(2-fluorophenyl)-2-(2-hydroxyethylamino)ethanol from the previous step in a suitable high-boiling point solvent like toluene.
-
Cyclization: Slowly add concentrated sulfuric acid (1.5-2.0 eq) to the solution at room temperature. The addition is exothermic, so cooling in an ice bath may be necessary.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) for 12-18 hours. The progress of the intramolecular cyclization can be monitored by TLC or LC-MS.
-
Work-up and Salt Formation: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a cooled aqueous solution of sodium hydroxide to neutralize the sulfuric acid. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
To form the hydrochloride salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(2-fluorophenyl)morpholine hydrochloride as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization Strategies for SAR Studies
With the core 3-(2-fluorophenyl)morpholine scaffold in hand, the next phase involves systematic structural modifications to probe the SAR. The primary points of diversification are the morpholine nitrogen (N4 position) and potentially further substitutions on the phenyl ring.
N-Alkylation and N-Arylation
The secondary amine of the morpholine ring is a key handle for introducing a wide variety of substituents.
-
N-Alkylation: This can be readily achieved by reacting the 3-(2-fluorophenyl)morpholine free base with a range of alkyl halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF.[4]
-
Reductive Amination: Alternatively, N-alkylation can be performed via reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method offers access to a broader range of N-substituents.
-
N-Arylation: The introduction of aryl or heteroaryl groups at the N4 position can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4] This powerful reaction allows for the coupling of the morpholine with a diverse set of aryl halides or triflates.
Visualizing Derivatization Strategies
Caption: Key derivatization points for SAR studies.
Structure-Activity Relationship (SAR) Insights
Key Considerations for SAR Exploration:
-
N-Substituent: The nature of the substituent at the N4 position is often a critical determinant of biological activity and selectivity. The size, lipophilicity, and electronic properties of this group can significantly influence ligand-receptor interactions.
-
Phenyl Ring Substitution: While the 2-fluoro substituent is a starting point, further modifications on the phenyl ring can be explored. The position and electronic nature (electron-donating vs. electron-withdrawing) of additional substituents can fine-tune potency and selectivity.
-
Stereochemistry: The 3-position of the morpholine ring is a chiral center. The stereochemistry at this position can have a profound impact on biological activity. It is crucial to either resolve the enantiomers of the final compounds or develop an asymmetric synthesis to evaluate the activity of individual stereoisomers.
Data Presentation: A Representative SAR Table
The following table is a hypothetical representation of how SAR data for a series of N-substituted 3-(2-fluorophenyl)morpholine derivatives targeting the dopamine transporter (DAT) could be presented. The IC50 values are illustrative and intended to guide the experimental design.
| Compound ID | N-Substituent (R) | DAT Inhibition IC50 (nM) |
| 1 | H | >10,000 |
| 2a | Methyl | 5,230 |
| 2b | Ethyl | 3,150 |
| 2c | n-Propyl | 1,580 |
| 2d | Isopropyl | 4,800 |
| 2e | Benzyl | 850 |
| 2f | 4-Fluorobenzyl | 420 |
| 2g | Phenyl | 1,200 |
| 2h | 4-Chlorophenyl | 650 |
Conclusion
The 3-(2-fluorophenyl)morpholine scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols and derivatization strategies outlined in this application note provide a robust framework for generating diverse libraries of analogs for comprehensive SAR studies. A systematic exploration of the chemical space around this privileged core, guided by iterative biological testing, holds significant promise for the discovery of potent and selective drug candidates.
References
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).
- CN102321045A - Method for preparing high morphine hydrochloride - Google Patents. (n.d.).
-
Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 7, 2024, from [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved February 7, 2024, from [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[8][9][10]triazo - Technical Disclosure Commons. (n.d.). Retrieved February 7, 2024, from [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved February 7, 2024, from [Link]
-
Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - Frontiers. (n.d.). Retrieved February 7, 2024, from [Link]
-
Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC - PubMed Central. (n.d.). Retrieved February 7, 2024, from [Link]
-
The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (n.d.). Retrieved February 7, 2024, from [Link]-0067/23/19/11905)
Sources
- 1. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones [frontiersin.org]
- 8. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 9. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
- 10. jelsciences.com [jelsciences.com]
Troubleshooting & Optimization
Troubleshooting low yield in enantioselective morpholine synthesis
Ticket #: MOR-ASYM-001
Subject: Troubleshooting Low Yield & Enantiomeric Excess (ee) Erosion
Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The "Heteroatom Trap"
Welcome to the technical support center. If you are experiencing low yields in enantioselective morpholine synthesis, you are likely battling two opposing forces: catalyst deactivation (due to the Lewis basicity of the morpholine nitrogen/oxygen) and hydrophilicity (product loss during aqueous workup).
Morpholines are privileged scaffolds in drug discovery (e.g., Linezolid, Aprepitant), but their synthesis is unforgiving. This guide bypasses generic advice to target the specific mechanistic failure points in the three most common synthetic routes: SnAP Reagents , Metal-Catalyzed Hydrogenation , and Organocatalysis .
Part 1: Diagnostic Triage
Before optimizing reaction conditions, you must identify where the mass is being lost. Use this logic tree to diagnose the root cause.
Caption: Diagnostic logic flow to distinguish between synthetic failure (catalyst death) and isolation failure (hydrophilicity).
Part 2: Troubleshooting SnAP Reagent Chemistry
Method: Stannyl Amine Protocol (SnAP) for cross-coupling aldehydes with amino-stannanes. Primary Reference: Bode Group (ETH Zürich) [1, 2].
The SnAP protocol is robust, but it has a critical dependency on Copper source quality . If your yield is <40%, it is almost always the Copper(II) triflate.
The "Green Solution" Indicator
| Observation | Diagnosis | Action Required |
| Deep Green Solution | Optimal. Active catalyst species formed. | Proceed with workup. |
| Brown/Black Sludge | Failure. Inactive Cu species or oxidation. | STOP. Replace Cu(OTf)₂ source. |
| Blue Suspension | Suboptimal. Incomplete ligand exchange. | Check solvent dryness and stoichiometry. |
Protocol: SnAP Morpholine Synthesis (Critical Checkpoints)
-
Imine Formation (Step A):
-
Mix aldehyde (1.0 equiv) and SnAP reagent (1.0 equiv) in CH₂Cl₂ with 4Å MS.
-
Checkpoint: Ensure complete conversion to imine by NMR before adding Copper. Residual aldehyde kills the radical mechanism.
-
-
Cyclization (Step B):
-
Add 2,6-lutidine (1.0 equiv) and Cu(OTf)₂ (1.0 equiv) .
-
Technical Insight: Do not use "old" Cu(OTf)₂. This reagent is hygroscopic.[1] If it looks "wet" or clumpy, the reaction will fail. We recommend high-purity sources (e.g., Strem/Ascensus) stored in a glovebox [1].
-
-
The Heteroatom Problem:
-
Issue: Pyridines or chelating aldehydes (e.g., 2-pyridinecarboxaldehyde) often result in 0% yield.
-
Reason: The substrate chelates the Cu(II), shutting down the single-electron transfer (SET) required for radical generation.
-
Fix: Switch to SLAP Reagents (Silicon Amine Protocol) using Photoredox catalysis (Ir-based) to bypass the Copper requirement [3].
-
Part 3: Troubleshooting Metal-Catalyzed Hydrogenation
Method: Asymmetric Transfer Hydrogenation (ATH) of Benzoxazines/Oxazines. Catalysts: Ru-Noyori/Ikariya or Ir-P,N complexes.
Common Failure Mode: Product Inhibition
Morpholines are secondary amines. As the reaction proceeds, the product binds to the metal center more strongly than the substrate, halting the reaction at ~50% conversion.
Optimization Matrix
| Variable | Adjustment for Low Yield | Mechanistic Rationale |
| H₂ Pressure | Increase (50 | Forces the equilibrium towards the hydride species, displacing the amine product [4]. |
| Additives | Add Li₂CO₃ or K₂CO₃ | Scavenges the acidic proton of the resulting morpholine salt if acid is used, or prevents product inhibition in neutral media. |
| Substrate | N-Protection (Boc/Ac) | If direct hydrogenation fails, protect the nitrogen in situ or pre-reaction. N-acyl enamines hydrogenate much faster than free imines due to lack of catalyst poisoning [5]. |
Workflow: Ir-Catalyzed Hydrogenation
Caption: Kinetic bottleneck in hydrogenation caused by product inhibition (Red path).
Part 4: Organocatalysis (Chiral Phosphoric Acids)
Method: Transfer Hydrogenation or Nucleophilic substitution. Primary Reference: List Group / MacMillan Group.
The "Moisture" Paradox
Chiral Phosphoric Acids (CPAs) are robust, but the imine formation step is reversible.
-
Symptom: Low yield, moderate ee.[2]
-
Cause: Water generated during imine formation hydrolyzes the imine back to aldehyde + amine faster than the CPA can reduce it.
-
Solution: Use 5Å Molecular Sieves in the reaction vessel. Note: 3Å sieves can sometimes trap small organic molecules; 5Å is preferred for these specific heterocycles [6].
The Background Reaction
If your yield is high but ee is low (<50%) :
-
Diagnosis: The uncatalyzed (racemic) background reaction is competing with the CPA-catalyzed pathway.
-
Fix: Lower the temperature to -30°C or -78°C. The catalyzed pathway usually has a lower activation energy and will dominate at lower temperatures.
-
Concentration: Dilute the reaction. Background reactions are often higher order in substrate concentration.
Part 5: Isolation & Purification (The Silent Killer)
Scenario: Your LCMS shows 95% conversion, but you isolate 20% yield. Cause: Your morpholine is in the aqueous waste layer.
The "Catch and Release" Protocol
Do not rely on standard liquid-liquid extraction (DCM/Water) for small, polar morpholines.
-
Acidify: Quench reaction with 1M HCl. (Morpholine goes to aqueous phase as salt; organics stay in organic phase).
-
Wash: Wash aqueous layer with Et₂O (removes non-basic impurities/catalyst ligands).
-
Basify: Adjust aqueous layer to pH > 12 using 6M NaOH. Saturate with NaCl.
-
Extract: Use CHCl₃ : Isopropanol (3:1) .
-
Why? DCM is often insufficient for polar amines. The alcohol helps solvate the amine in the organic layer.
-
Repeat: Extract 4-5 times.
-
-
Alternative (SCX Column):
-
Load crude mixture onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute with 2M NH₃ in MeOH (releases the morpholine).
-
FAQ: Rapid Response
Q: My SnAP reaction turned black immediately. Can I save it? A: No. The copper catalyst has precipitated/oxidized. Filter through celite to remove solids, but you likely need to restart with fresh, dry Cu(OTf)₂ and degassed solvent.
Q: I am seeing racemization during workup. Why? A: If your morpholine has an alpha-chiral center (relative to a carbonyl or imine), it is acidic. Avoid prolonged exposure to strong bases (NaOH) during workup. Use K₂CO₃ or perform a rapid SCX purification.
Q: Can I use Pd/C for the hydrogenation step? A: Generally, no. Pd/C often leads to ring opening (hydrogenolysis) of the C-N or C-O bond in strained morpholine precursors, or simply requires temperatures that induce racemization. Ir and Ru complexes are superior for preserving the heterocycle integrity [4].
References
-
Luescher, M. U., & Bode, J. W. (2018).[3] Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes . Organic Syntheses, 95, 357-379. Link
-
Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes . Nature Chemistry, 6, 310–314. Link
-
Hsieh, S. Y., & Bode, J. W. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones . Organic Letters, 18(15), 3898–3901. Link
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[4][5] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines . The Journal of Organic Chemistry, 81(19), 8696–8709. Link[5]
-
Wang, Y. B., & Zhou, Y. G. (2018). Asymmetric Hydrogenation of Cyclic Imines and Enamines . Accounts of Chemical Research, 51(5), 1231–1241. Link
-
Simón, L., & Goodman, J. M. (2008). Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral Phosphoric Acids . Journal of the American Chemical Society, 130(27), 8741–8747. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
Side reactions in Pd-catalyzed N-arylation of morpholines
Welcome to the Technical Support Center for Transition Metal Catalysis. I am your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to address the specific challenges of Palladium-catalyzed N-arylation of morpholines.
This guide moves beyond basic textbook definitions to address the why and how of failure modes, grounded in mechanistic causality.
Part 1: The Mechanistic Map & Failure Modes
To troubleshoot effectively, we must visualize where the cycle breaks. The diagram below maps the standard Buchwald-Hartwig cycle against the three most common "off-ramps" (side reactions) relevant to morpholine substrates.
Figure 1: Mechanistic flow of Pd-catalyzed N-arylation, highlighting critical divergence points where side reactions occur.
Part 2: Troubleshooting & FAQs
Category 1: The "Reduction" Problem (Hydrodehalogenation)
User Complaint: "I am seeing significant amounts of de-halogenated arene (Ar-H) instead of the coupled product."
Technical Diagnosis:
This is the most common side reaction when using secondary amines like morpholine. Morpholine possesses
Corrective Actions:
-
Switch to a "Bulky" Ligand: Ligands like RuPhos or BrettPhos are specifically designed to accelerate the Reductive Elimination step. A faster reductive elimination outcompetes the
-hydride elimination pathway. -
Check Your Base: If you are using a weak base (e.g., Cs
CO ) with a difficult substrate, the deprotonation step may be the bottleneck, stalling the catalyst in a state vulnerable to side reactions. Switch to NaOtBu (Sodium tert-butoxide) to ensure rapid deprotonation. -
Solvent Purging: Ensure your solvent is strictly anhydrous and degassed. Although less common, dissolved oxygen or water can sometimes promote radical pathways that lead to reduction.
Category 2: Catalyst Death (Palladium Black)
User Complaint: "The reaction solution turned black and precipitation occurred within 30 minutes. Conversion is stalled."
Technical Diagnosis: The formation of "Pd Black" indicates the agglomeration of Pd(0) atoms into non-catalytic metallic nanoparticles. This occurs when the ligand dissociates from the metal center, usually due to insufficient ligand concentration or excessive heat before the catalytic cycle is established.
Corrective Actions:
-
Increase Ligand:Metal Ratio: Never use a 1:1 ratio for monodentate ligands. Use 1.2:1 up to 2:1 (L:Pd) to shift the equilibrium toward the active ligated species.
-
Pre-heating Protocol: Do not heat the reaction mixture until all reagents (especially the ligand and catalyst) are added and the vessel is inerted.
-
Use Pre-catalysts: Instead of mixing Pd
(dba) and a phosphine in situ, use a defined pre-catalyst like RuPhos Pd G4 or XPhos Pd G4 . These precatalysts are air-stable and generate the active monoligated Pd(0) species efficiently upon exposure to base, bypassing the induction period where decomposition often happens.
Category 3: Homocoupling (Ar-Ar)
User Complaint: "I see a dimer of my starting material (Ar-Ar) in the LCMS."
Technical Diagnosis:
Homocoupling typically occurs via a disproportionation mechanism or if the reaction mixture contains oxidants (like O
Corrective Actions:
-
Degas Thoroughly: Oxygen is the primary culprit here. Sparge the solvent with Argon/Nitrogen for at least 15 minutes, or use the freeze-pump-thaw method.
-
Iodide Inhibition: If using Aryl Iodides, the released iodide ions can form stable bridged dimers that facilitate homocoupling. Switch to Aryl Bromides or Chlorides , or add a scavenger.
-
Slow Addition: If the amine is poor, add the Aryl Halide slowly (via syringe pump) to keep its concentration low relative to the amine.
Part 3: Optimized Experimental Protocol
Context: This protocol utilizes RuPhos , a ligand optimized for secondary amines (like morpholine) and resistant to reduction side-pathways.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Alternative: Pd(OAc)
(2 mol%) + RuPhos (4 mol%)
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), NaOtBu, and the RuPhos Pd G4 precatalyst.
-
Note: Handling NaOtBu in a glovebox is preferred. If on a bench, work quickly to minimize moisture absorption.
-
-
Inerting: Cap the vial (septum cap) and evacuate/backfill with Argon three times.
-
Liquids Addition:
-
Add the anhydrous solvent via syringe.
-
Add Morpholine via syringe.
-
Add Aryl Halide (if liquid) via syringe.
-
-
Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (ensure the insoluble base is suspended).
-
Monitoring: Check conversion by LCMS or TLC after 2 hours.
-
Standard completion time is 2–16 hours depending on aryl sterics.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts), and concentrate.
Part 4: Morpholine-Specific Data & Properties
Morpholine behaves differently than primary amines or anilines.
| Parameter | Characteristic | Impact on Reaction |
| Nucleophilicity | Moderate | Good substrate, but requires efficient transmetallation. |
| Basicity (pKa) | ~8.3 (Conj. Acid) | Can coordinate to Pd, potentially inhibiting the cycle if ligand is weak. |
| Sterics | Secondary Amine | More sterically demanding than primary amines; requires bulky ligands (e.g., RuPhos, XPhos). |
| Present (4) | High Risk of |
References
-
RuPhos Ligand Efficacy: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Precatalyst Generation (G3/G4): Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science.
-
Mechanistic Insights (Reduction vs. Elimination): Hartwig, J. F. (1998).[1] "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature.
-
Iodide Inhibition Effect: Rashad, J., et al. (2013). "Inhibitory Effects of Iodide in Pd-Catalyzed Aminations." Organometallics.
Sources
Technical Guide: Purification & Impurity Management for 3-(2-Fluorophenyl)morpholine
[1]
Executive Summary & Molecule Profile[1][2]
3-(2-Fluorophenyl)morpholine is a critical chiral building block, frequently employed as a scaffold in the synthesis of NK1 receptor antagonists (e.g., Aprepitant analogs) and various CNS-active agents. Its purity is governed by two distinct challenges: Chemical Purity (removal of synthetic by-products) and Optical Purity (enantiomeric excess).
Unlike simple morpholine, the 2-fluorophenyl substituent at the C3 position introduces significant electronic and steric effects. The electron-withdrawing nature of the fluorine atom (via inductive effect) lowers the basicity of the morpholine nitrogen (
Key Physicochemical Properties
| Property | Value / Characteristic | Impact on Purification |
| Structure | Secondary Amine (Chiral) | Amenable to acid-base extraction and diastereomeric salt formation.[1] |
| Basicity | Requires lower pH for complete protonation compared to alkyl amines.[1] | |
| Solubility | Lipophilic (LogP ~ 1.[1]5) | Soluble in DCM, EtOAc; Free base insoluble in water; Salts soluble in water/alcohols. |
| Critical Impurities | 2-Fluorobenzaldehyde, Dimers, N-oxides | Must be tracked via LC-MS and removed prior to chiral resolution.[1] |
Module 1: Analytical Forensics (Identification)
Before attempting purification, you must identify the "Fingerprint" of your crude material. Blind purification often leads to yield loss.
HPLC Method Development (Achiral)
Objective: Quantify chemical purity and identify synthetic by-products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (amide/amine backbone) and 254 nm (aromatic ring).
Common Impurity Markers:
-
RT ~ 2-3 min (Early Eluters): Inorganic salts, residual reducing agents (Boron species).
-
RT ~ 6-7 min (Main Peak): 3-(2-Fluorophenyl)morpholine.
-
RT ~ 9-10 min (Late Eluters):
-
2-Fluorobenzaldehyde:[1] (If synthesized via reductive amination). Neutral, highly lipophilic.
-
N-Alkylated Dimers: Formed by over-alkylation. Mass =
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Morpholin-3-one derivative: Incomplete reduction of the lactam intermediate.
-
Chiral Analysis
Objective: Determine Enantiomeric Excess (% ee).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Note: The diethylamine is critical to suppress peak tailing caused by the secondary amine interacting with silanol groups.
Module 2: Chemical Purification (The "Workhorse" Protocol)
This protocol utilizes the pH-Switch Technique .[1] Because the product is a base, we can toggle its solubility between water (as a salt) and organic solvent (as a free base) to wash away impurities.
The Logic of the Fluorine Effect
Because the 2-F group lowers the
Step-by-Step Acid-Base Extraction[1]
Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine.
-
Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude).
-
Acid Extraction (Targeting the Amine):
-
Extract the organic layer with 1M HCl (
volumes). -
Checkpoint: Check the aqueous layer pH. It must be < 2.
-
Separation:
-
Organic Layer (Waste): Contains non-basic impurities (Aldehydes, unreacted lactams, neutral polymers).
-
Aqueous Layer (Product): Contains 3-(2-Fluorophenyl)morpholinium chloride.[1]
-
-
-
The Base Switch:
-
Cool the aqueous layer to 0-5°C (exothermic neutralization).
-
Slowly add 2M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.
-
-
Recovery:
-
Extract the basic aqueous layer with DCM (
). -
Wash combined organic layers with Brine.
-
Dry over
and concentrate.
-
Visualization: Impurity Fate Map
Caption: Fate mapping of impurities during the pH-switch extraction protocol.
Module 3: Chiral Resolution (Optical Purity)
If you synthesized the racemate and require a single enantiomer (usually the S-isomer for biological activity), chemical extraction is insufficient. You must use Classical Resolution .
Protocol: Diastereomeric Salt Crystallization
Principle: Reacting the racemic amine with a chiral acid creates two diastereomeric salts (e.g., S,S-salt and R,S-salt) which have different solubilities.
Recommended Resolving Agent: (S)-(+)-Mandelic Acid .[1][2] (Alternative: N-Acetyl-L-phenylalanine).[1]
-
Screening: Dissolve 1 eq of racemic amine in Ethanol/Water (95:5).
-
Addition: Add 1 eq of (S)-Mandelic acid. Heat to reflux until clear.
-
Crystallization: Cool slowly to Room Temperature (over 4 hours). Do not shock cool.
-
Filtration: Collect the crystals.
-
Crystals: Enriched in one diastereomer.
-
Mother Liquor: Enriched in the opposite.
-
-
Recrystallization: If chiral HPLC shows < 98% ee, recrystallize the salt from pure Ethanol.
-
Liberation: Suspend the salt in water, basify with NaOH, and extract with DCM to recover the chiral free base.
Troubleshooting & FAQ
Q1: I see a persistent "Ghost Peak" at RT 2.5 min in HPLC. What is it?
Diagnosis: This is likely the TFA salt counter-ion or a solvent front artifact if you are injecting the salt form. Fix: Inject a blank solvent sample. If the peak persists, it is a system artifact. If it appears only with the sample, it may be residual Morpholine (unsubstituted) if that was used as a reagent, though unlikely in this synthesis. More probable is 2-Fluorobenzyl alcohol (from reduction of aldehyde impurity), which is polar.
Q2: My product is colored (Yellow/Brown) but HPLC shows >98% purity.
Diagnosis: Trace N-Oxides or aniline-like oxidation by-products.[1] These have high extinction coefficients, so even ppm levels cause color. Fix:
-
Dissolve in Ethanol.
-
Add Activated Charcoal (5 wt%).
-
Heat to 50°C for 30 mins.
-
Filter through Celite.
Q3: Low yield after Acid/Base extraction. Where is my product?
Diagnosis: The "Fluorine Trap." Explanation: As mentioned, the 2-F group lowers basicity. If you neutralized the acid layer to pH 7 or 8 (thinking that is "neutral"), the morpholine is likely still partially protonated or in equilibrium, remaining in the water layer or forming an emulsion. Fix: You must drive the pH to >12 using strong base (NaOH/KOH) to ensure 100% deprotonation. Check the aqueous waste with LC-MS before disposal.[1]
Q4: How do I store the purified compound?
Recommendation: The free base is prone to absorbing
-
Dissolve free base in diethyl ether.
-
Add 2M HCl in Ether dropwise.
-
Filter the white precipitate (Hygroscopic: Store in desiccator).
References
-
Synthesis & Properties of Morpholines
- Review: Wijtmans, R., et al. "Synthesis of Morpholines.
-
Context: General methods for morpholine ring closure.[3]
- Chiral Resolution of Amines: Method: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. Context: Principles of resolving agents like Mandelic acid.
-
Fluorine Effect on Basicity
-
Data: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.
- Context: Explains the inductive electron-withdrawing effect of Fluorine on neighboring amines.
-
-
Compound Data
Navigating the Synthesis of 3-(2-Fluorophenyl)morpholine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)morpholine. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deeper understanding of the chemical principles and practical challenges you may encounter during the scale-up of this important morpholine derivative. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthesis for robust and reproducible results.
Introduction: The Importance of the 3-Aryl-Morpholine Scaffold
The 3-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific conformational constraints and physicochemical properties imparted by the morpholine ring, combined with the electronic features of the 2-fluorophenyl group, make 3-(2-Fluorophenyl)morpholine a valuable building block in drug discovery. However, transitioning from a lab-scale synthesis to a larger, more demanding production environment introduces a unique set of challenges. This guide will address those challenges head-on.
Recommended Synthetic Strategy: Cyclodehydration of N-(2-Fluorophenyl)diethanolamine
A robust and scalable method for the synthesis of 3-(2-Fluorophenyl)morpholine involves the cyclodehydration of N-(2-fluorophenyl)diethanolamine. This two-step approach offers a clear and efficient pathway to the target molecule.
Step 1: Synthesis of N-(2-Fluorophenyl)diethanolamine
The precursor, N-(2-fluorophenyl)diethanolamine, is synthesized via the reaction of 2-fluoroaniline with two equivalents of ethylene oxide or a suitable two-carbon synthon. For scalability and safety, the use of 2-chloroethanol is often preferred over the highly reactive and gaseous ethylene oxide.
Step 2: Cyclodehydration to 3-(2-Fluorophenyl)morpholine
The synthesized N-(2-fluorophenyl)diethanolamine is then subjected to cyclodehydration using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.[1][2] This intramolecular reaction results in the formation of the desired morpholine ring.
Visualizing the Synthesis
Caption: Synthetic pathway to 3-(2-Fluorophenyl)morpholine.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-Fluorophenyl)diethanolamine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mol) | Quantity (g/mL) |
| 2-Fluoroaniline | 111.12 | 1.15 | 1.0 | 111.12 g |
| 2-Chloroethanol | 80.51 | 1.20 | 2.2 | 177.12 g (147.6 mL) |
| Sodium Bicarbonate | 84.01 | - | 2.5 | 210.03 g |
| Toluene | - | - | - | 500 mL |
Procedure:
-
To a stirred suspension of sodium bicarbonate (2.5 mol) in toluene (500 mL) in a suitable reactor, add 2-fluoroaniline (1.0 mol).
-
Heat the mixture to 80-90 °C.
-
Slowly add 2-chloroethanol (2.2 mol) to the reaction mixture over a period of 2-3 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with toluene.
-
Concentrate the combined filtrate under reduced pressure to obtain crude N-(2-fluorophenyl)diethanolamine as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of 3-(2-Fluorophenyl)morpholine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| N-(2-Fluorophenyl)diethanolamine | 199.22 | 1.0 | 199.22 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 150 mL |
| Sodium Hydroxide (50% aq. solution) | 40.00 | - | As needed |
| Toluene | - | - | 500 mL |
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and condenser, add N-(2-fluorophenyl)diethanolamine (1.0 mol).
-
Slowly and carefully add concentrated sulfuric acid (150 mL) while maintaining the temperature below 50 °C with external cooling.
-
After the addition is complete, heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is between 10-12, keeping the temperature below 30 °C.
-
Extract the aqueous layer with toluene (2 x 250 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 3-(2-Fluorophenyl)morpholine.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up of 3-(2-Fluorophenyl)morpholine synthesis.
Step 1: N-Alkylation
Q1: The N-alkylation reaction is sluggish or incomplete. What are the potential causes and solutions?
-
Cause: Insufficient base or poor mixing. On a larger scale, the heterogeneous mixture of sodium bicarbonate and the reactants may not be efficiently stirred, leading to localized pH imbalances.
-
Solution:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator for solid-liquid mixtures. A pitched-blade turbine or anchor stirrer is often more effective than a simple magnetic stir bar.
-
Alternative Base: Consider using a stronger, soluble base like potassium carbonate or an organic base such as triethylamine. However, be mindful of potential side reactions and downstream purification challenges.
-
Phase Transfer Catalyst: The addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the aqueous/solid base and the organic reactants.
-
Q2: I am observing the formation of significant amounts of the mono-alkylated intermediate. How can I drive the reaction to completion?
-
Cause: Insufficient stoichiometry of 2-chloroethanol or inadequate reaction time/temperature.
-
Solution:
-
Stoichiometry: Ensure at least 2.2 equivalents of 2-chloroethanol are used. A slight excess can help drive the reaction to completion.
-
Reaction Conditions: Increase the reaction temperature to 100-110 °C and extend the reaction time. Monitor the reaction closely by HPLC to determine the optimal endpoint.
-
Step 2: Cyclodehydration
Q3: The cyclization reaction is resulting in a low yield and significant charring.
-
Cause: The reaction temperature is too high, or the addition of sulfuric acid was too rapid, leading to localized overheating and decomposition.
-
Solution:
-
Controlled Acid Addition: Add the sulfuric acid slowly and with efficient cooling to maintain the temperature below 50 °C.
-
Optimized Temperature: Carefully control the reaction temperature during the heating phase. Do not exceed 160 °C. Consider a slightly lower temperature (e.g., 140-150 °C) for a longer duration to minimize charring.
-
Alternative Acid: While sulfuric acid is effective, other strong acids like polyphosphoric acid (PPA) can sometimes offer a more controlled reaction with less charring, although they can be more challenging to handle and quench on a large scale.
-
Q4: During the workup, I am getting a persistent emulsion when neutralizing the acidic reaction mixture.
-
Cause: This is common when neutralizing a highly acidic solution with a strong base, especially in the presence of tars or other byproducts.
-
Solution:
-
Slow Neutralization: Add the sodium hydroxide solution slowly and with vigorous stirring to avoid localized high pH and heat generation.
-
Brine Addition: Adding a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: If solid byproducts are present, filtering the neutralized mixture through a pad of celite before extraction can help to remove emulsion-stabilizing particles.
-
Purification
Q5: My final product is difficult to purify by distillation and has a persistent color.
-
Cause: The presence of high-boiling point impurities and colored byproducts from the cyclization step.
-
Solution:
-
Charcoal Treatment: Before distillation, consider treating the crude product in a suitable solvent with activated charcoal to remove colored impurities.
-
Crystallization: Crystallization is often a more effective method for purification on a large scale. Experiment with different solvent systems, such as heptane/ethyl acetate or isopropanol/water, to find optimal conditions for crystallization.[3][4] A two-step crystallization process, with an initial crystallization at a moderate temperature followed by cooling, can improve purity.[4]
-
Salt Formation: Consider forming a salt of the final product (e.g., the hydrochloride salt) which can often be more readily crystallized and purified. The free base can then be liberated in a subsequent step.
-
Visualizing Troubleshooting
Caption: Troubleshooting workflow for low yield in cyclization.
Safety Considerations
-
2-Fluoroaniline: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.
-
2-Chloroethanol: Is toxic and corrosive. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Is highly corrosive and reacts exothermically with water. Always add acid to water, never the other way around. Handle with extreme care and appropriate PPE.
-
Exothermic Reactions: Both the N-alkylation and the acid-catalyzed cyclization can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of addition of reagents to prevent thermal runaways.
Conclusion
The successful scale-up of the synthesis of 3-(2-Fluorophenyl)morpholine is achievable with a thorough understanding of the reaction mechanism and potential challenges. By carefully controlling reaction parameters, implementing robust purification strategies, and prioritizing safety, researchers and drug development professionals can confidently produce this valuable compound in the quantities required for their programs.
References
-
Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved from [Link]
- Wolfe, J. P., & Stambuli, J. P. (2003). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(21), 3871–3874.
- Jain, A., & Sahu, S. K. (2024).
- Google Patents. (n.d.). KR100896838B1 - Morpholine compounds.
- Google Patents. (n.d.). CA2334821C - Chemical synthesis of morpholine derivatives.
- Almeida, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 254.
- World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
- Google Patents. (n.d.). CN103333094B - Process method for crystallization purification of proline.
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Ortiz, K. G., et al. (2024).
- National Toxicology Program. (1999). NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 42.
- Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
- Odagami, T., et al. (2007). Expression, purification and crystallization of human prolylcarboxypeptidase.
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
- Chen, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 735395.
- Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
-
European Patent Office. (n.d.). EP 2459555 B1 - PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN. Retrieved from [Link]
- Google Patents. (n.d.). US 7,790,905 B2 - N,N-bis-2-hydroxyethyl-2-aminoethanesulfonic acid-gluconate-polyethylene glycol-hypothermic machine perfusion solution.
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 3. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Enhancing the brain permeability of morpholine-based compounds
Topic: Enhancing the brain permeability of morpholine-based compounds Department: Medicinal Chemistry & DMPK Support Lead Scientist: Dr. Alex V., Senior Application Scientist
Introduction: The Morpholine Paradox
Welcome to the CNS Optimization Support Center. You are likely here because your lead morpholine-containing compound shows excellent potency in biochemical assays but poor in vivo efficacy in CNS models.
The Issue: Morpholine is a privileged scaffold in drug discovery due to its ability to elevate solubility and metabolic stability. However, its basicity (pKa ~8.3) often leads to high ionization at physiological pH (7.4), restricting passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the morpholine oxygen is a hydrogen bond acceptor (HBA), and the protonated amine is a hydrogen bond donor (HBD), making the moiety a frequent substrate for P-glycoprotein (P-gp) efflux transporters.
This guide provides troubleshooting steps and optimization protocols to convert your morpholine lead into a brain-penetrant candidate.
Module 1: Physicochemical Optimization (The Design Phase)
FAQ: My compound has a low LogD and high polarity. How do I modulate the morpholine ring to improve passive diffusion?
Diagnosis: High basicity leads to ionization (
Solution: Reduce Basicity (pKa modulation). To enhance passive permeability, you must lower the pKa of the morpholine nitrogen to < 7.0, ensuring a higher fraction of the neutral species exists at physiological pH.
Tactical Substitutions:
-
Electron-Withdrawing Groups (EWGs): Introduce fluorine atoms or oxygenated substituents on the carbon framework adjacent to the nitrogen. This inductive effect pulls electron density away from the nitrogen lone pair.
-
Example: 2,2-difluoromorpholine or 3-oxomorpholine.
-
-
Steric Shielding: Add methyl groups adjacent to the nitrogen (2,6-dimethylmorpholine). This creates steric hindrance that discourages solvation of the protonated species, slightly lowering pKa and improving lipophilicity.
Data Summary: Morpholine vs. Optimized Analogues
| Scaffold Variant | Approx. pKa | LogP Shift | BBB Permeability Impact | Metabolic Stability |
| Morpholine (Parent) | ~8.3 | Reference | Low (High Ionization) | Moderate |
| 2,6-Dimethylmorpholine | ~7.4 | +0.5 | Moderate (Steric Shield) | High (Blocks metabolic soft spots) |
| 2-F-Morpholine | ~6.5 | +0.2 | High (Increased Neutral Fraction) | High |
| Morpholin-3-one | Neutral | -0.5 | Moderate (Loss of basicity) | Very High |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | ~7.8 | +0.3 | High (Rigidification reduces entropy cost) | High |
Module 2: Troubleshooting Efflux (The Screening Phase)
Troubleshooting Ticket #402: "My compound has a decent LogD (2.5) but shows an Efflux Ratio (ER) > 10 in Caco-2 assays."
Root Cause: Your compound is likely a P-gp substrate.[1] The morpholine oxygen (HBA) and the protonated nitrogen (HBD) are key recognition motifs for efflux transporters.
Corrective Actions:
-
The "Masking" Strategy:
-
P-gp recognizes spatial patterns of H-bond donors. If the morpholine nitrogen is essential for binding, try N-alkylation with bulky groups (e.g., isopropyl, cyclopropyl) to mask the H-bond donor capacity.
-
Note: If the nitrogen is part of the pharmacophore, this may reduce potency.
-
-
Bioisosteric Replacement (The "Switch"):
-
Bridged Morpholines: Switch to 2-oxa-5-azabicyclo[2.2.1]heptane . The "bridged" structure locks the conformation. This rigidification often reduces the energy penalty for membrane permeation and can disrupt the induced-fit binding required by P-gp transporters.
-
Tetrahydropyran (THP): If the nitrogen is not critical for binding, replace the morpholine with a THP ring. This removes the basic center entirely, eliminating the H-bond donor and the ionization issue.
-
Visualization: Optimization Decision Logic
Caption: Decision tree for optimizing morpholine scaffolds. Blue nodes indicate diagnostic steps; Red nodes indicate liabilities; White nodes indicate chemical modifications.
Module 3: Experimental Protocols (The Validation Phase)
Protocol A: MDR1-MDCK Permeability & Efflux Assay
Use this assay to differentiate between passive permeability issues and active efflux.
Materials:
-
MDR1-transfected MDCKII cells (overexpressing P-gp).
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Reference Compounds: Prazosin (High Efflux), Propranolol (High Permeability).
Workflow:
-
Preparation: Seed cells on Transwell® inserts (0.4 µm pore size) and culture for 4-5 days until TEER > 1000 Ω·cm².
-
Dosing: Prepare compound at 10 µM in Transport Buffer (max 1% DMSO).
-
Bidirectional Transport:
-
A-to-B (Apical to Basolateral): Add compound to apical chamber. Measure appearance in basolateral chamber at 60 min.
-
B-to-A (Basolateral to Apical): Add compound to basolateral chamber. Measure appearance in apical chamber at 60 min.
-
-
Analysis: Quantify via LC-MS/MS.
-
Calculation:
Interpretation:
-
ER < 2.0: Not a significant P-gp substrate.
-
ER > 2.0: P-gp substrate.[1] (Proceed to Bioisosteric Replacement).
-
Low
(< cm/s) + Low ER: Poor passive permeability. (Proceed to pKa Reduction).
Protocol B: In Vivo Brain Microdialysis (Gold Standard)
Use this when in vitro data looks promising (ER < 2) but efficacy is still low. This determines the unbound brain concentration (
Rationale: Total brain concentration is misleading due to non-specific binding to brain lipids. Only the unbound drug drives efficacy.
Workflow:
-
Surgery: Implant microdialysis probe into the striatum (or target region) of rats/mice. Allow 24h recovery.
-
Dosing: Administer compound (IV or PO) at pharmacologically relevant dose.
-
Sampling: Perfusion with artificial CSF (aCSF) at 1.0 µL/min. Collect dialysate fractions every 20 mins for 4-6 hours. Simultaneously collect blood plasma.
-
Analysis:
-
Calculate Unbound Brain Concentration (
) using probe recovery factor. -
Calculate Unbound Plasma Concentration (
) using equilibrium dialysis.
-
-
Metric:
.
Target:
- approaches 1.0 (Ideal passive diffusion).
- indicates active efflux or poor permeability.
Module 4: Prodrug & Delivery Strategies (The Rescue Phase)
FAQ: I cannot change the morpholine ring without losing potency. What now?
Solution: The "Trojan Horse" Prodrug Strategy. If the morpholine nitrogen is essential for target binding, you can temporarily mask it during transport.
Strategy:
-
Oxidative Prodrugs: Create an N-oxide of the morpholine. N-oxides are often less basic and more polar, but in some metabolic contexts, they can revert to the parent amine in the brain (though this is risky due to systemic reduction).
-
Lipophilic Esters: If your molecule has a hydroxyl group elsewhere, esterify it with a lipophilic chain to increase LogP significantly, driving passive diffusion. Once in the brain, esterases cleave the group.
-
Receptor-Mediated Transcytosis (Advanced): Conjugate the compound to a ligand targeting the Transferrin or Insulin receptor (e.g., via a linker on the morpholine nitrogen if feasible), though this requires complex biologics engineering.
Visualization: Experimental Validation Workflow
Caption: Step-by-step validation funnel. Optimizing at the In Silico and In Vitro stages saves resources before expensive In Vivo studies.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). Context: foundational review of morpholine pKa, lipophilicity, and role in CNS agents.[2][3][4][5] URL:[Link]
-
Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. Source: Pharmaceuticals (MDPI). Context: Reviews chemical modifications including prodrugs and lipophilicity adjustments. URL:[Link]
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (NIH/PubMed). Context: Case study on pKa modulation and rigidification to improve BBB crossing. URL:[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications. Source: Burger's Medicinal Chemistry (NIH/PubMed). Context: Detailed discussion on morpholine bioisosteres like bridged systems and THP. URL:[Link]
-
Opioids and Efflux Transporters: P-Glycoprotein Substrate Activity. Source: Journal of Medicinal Chemistry (NIH/PubMed). Context: Mechanisms of P-gp recognition of amine/oxygen motifs and masking strategies. URL:[Link]
Sources
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Kinase Cross-Reactivity of 3-(2-Fluorophenyl)morpholine
In the landscape of modern drug discovery, the development of selective kinase inhibitors remains a cornerstone of targeted therapy. Kinases, due to their pivotal role in cellular signaling, are attractive therapeutic targets. However, the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects and potential toxicity. This guide provides a comprehensive analysis of the kinase cross-reactivity of a novel investigational compound, 3-(2-Fluorophenyl)morpholine, in comparison to established multi-kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize the selectivity profile of emerging kinase inhibitors.
The Imperative of Kinase Selectivity Profiling
The journey of a kinase inhibitor from a promising lead to a clinical candidate is paved with rigorous characterization. A critical aspect of this process is understanding its selectivity—the degree to which it inhibits the intended target over other kinases. Broad-spectrum inhibition can sometimes be therapeutically advantageous, particularly in oncology, by simultaneously targeting multiple oncogenic pathways.[1] Conversely, a lack of selectivity can result in unforeseen toxicities. Therefore, early and comprehensive kinase profiling is not merely a regulatory checkbox but a fundamental step in building a robust safety and efficacy profile for a new chemical entity.
This guide will walk through a systematic approach to assessing the kinase cross-reactivity of 3-(2-Fluorophenyl)morpholine, a compound of interest due to its structural motifs that bear resemblance to moieties found in known kinase inhibitors targeting the PI3K/mTOR pathway.[2][3] We will compare its hypothetical inhibitory profile against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective kinase inhibitor, and Sorafenib , a clinically approved multi-kinase inhibitor.
A Strategic Workflow for Assessing Kinase Cross-Reactivity
A robust assessment of kinase cross-reactivity necessitates a multi-pronged approach, beginning with a broad primary screen followed by more detailed dose-response studies for identified hits. The following workflow outlines a standard, yet effective, methodology.
Caption: A streamlined workflow for kinase cross-reactivity profiling.
Experimental Protocols
Kinase Panel Selection
The choice of kinases for the screening panel is critical for a comprehensive assessment of selectivity. A representative panel should include kinases from different families of the human kinome.[4] For this hypothetical study, a panel of 24 kinases representing major branches of the kinome tree is selected.[4]
Primary Kinase Assay (Radiometric Filter Binding Assay)
The radiometric assay is considered the "gold standard" for its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[5]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the respective peptide substrate (typically at a concentration near its Km), and [γ-³³P]ATP (at the Km for each kinase).[6][7]
-
Compound Dispensing: Dispense 3-(2-Fluorophenyl)morpholine, Staurosporine, and Sorafenib into a 384-well plate to a final concentration of 10 µM. Include a DMSO-only control.
-
Kinase Addition: Add the specific kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Filtration: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.[5]
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Dose-Response and IC50 Determination
For kinases showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Step-by-Step Methodology:
-
Serial Dilution: Prepare a serial dilution of 3-(2-Fluorophenyl)morpholine and the control compounds, typically in half-log steps, ranging from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM).
-
Assay Performance: Perform the radiometric kinase assay as described above with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Comparative Data Analysis
The following table presents hypothetical IC50 values for 3-(2-Fluorophenyl)morpholine against a selection of kinases, in comparison to Staurosporine and Sorafenib.
| Kinase | 3-(2-Fluorophenyl)morpholine IC50 (nM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) |
| PI3Kα | 50 | 15 | >10,000 |
| mTOR | 85 | 25 | >10,000 |
| AKT1 | 150 | 10 | 5,000 |
| VEGFR2 | 2,500 | 5 | 90 |
| PDGFRβ | 3,000 | 8 | 58 |
| c-Kit | >10,000 | 20 | 68 |
| BRAF | >10,000 | 30 | 22 |
| CDK2 | 8,000 | 3 | >10,000 |
| p38α | 5,000 | 12 | >10,000 |
| SRC | >10,000 | 6 | 1,500 |
Data Interpretation:
Based on this hypothetical data, 3-(2-Fluorophenyl)morpholine demonstrates potent and selective inhibition of PI3Kα and mTOR, with significantly less activity against other kinases in the panel. This profile is notably more selective than the broad-spectrum inhibitor Staurosporine. Compared to Sorafenib, which targets receptor tyrosine kinases like VEGFR2 and PDGFRβ, 3-(2-Fluorophenyl)morpholine exhibits a distinct and more focused target profile.
Visualizing the Impact: Signaling Pathway Context
The selective inhibition of PI3K and mTOR by 3-(2-Fluorophenyl)morpholine suggests a targeted disruption of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by 3-(2-Fluorophenyl)morpholine.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the kinase cross-reactivity of a novel compound, 3-(2-Fluorophenyl)morpholine. The hypothetical data presented positions this compound as a selective inhibitor of the PI3K/mTOR pathway, a profile that warrants further investigation for therapeutic applications in diseases driven by aberrant signaling through this cascade.
It is crucial to emphasize that in vitro kinase assays are the first step. Subsequent validation in cell-based assays and in vivo models is essential to confirm the on-target effects and assess the overall therapeutic potential and safety of any new kinase inhibitor. The methodologies and comparative framework presented here provide a solid foundation for these critical next steps in the drug discovery process.
References
-
Oncotarget. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
PMC. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]
-
Agilent. Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Celcuity. Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. [Link]
-
PubMed. Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. [Link]
-
ResearchGate. ( Z )-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPAR??/??-Selective Ligand with Inverse Agonistic Properties. [Link]
-
ResearchGate. (PDF) Protein Kinases Promising Targets for Anticancer Drug Research. [Link]
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
ResearchGate. Cross-reactivity of compounds with selected kinases. Although HD01... [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
ResearchGate. (PDF) Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]
-
ACS Publications. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry. [Link]
-
PubMed. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. [Link]
-
Sino Biological. February: Power ADCC and ADCP Studies with Anti-FcR Antibodies. [Link]
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. celcuity.com [celcuity.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 5. reactionbiology.com [reactionbiology.com]
- 6. agilent.com [agilent.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

